1,4-Dibromo-2,3-epoxybutane
Description
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Structure
3D Structure
Propriétés
Numéro CAS |
14396-64-6 |
|---|---|
Formule moléculaire |
C4H6Br2O |
Poids moléculaire |
229.9 g/mol |
Nom IUPAC |
2,3-bis(bromomethyl)oxirane |
InChI |
InChI=1S/C4H6Br2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |
Clé InChI |
RBAKDFDWMGKHAW-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)CBr)Br |
SMILES canonique |
C(C1C(O1)CBr)Br |
Synonymes |
1,4-DIBROMO-2,3-EPOXYBUTANE |
Origine du produit |
United States |
Whitepaper: Chemical Dynamics and Bioactivation Mechanisms of 1,4-Dibromo-2,3-epoxybutane
Executive Summary
1,4-dibromo-2,3-epoxybutane (C₄H₆Br₂O) is a potent bifunctional alkylating agent characterized by an epoxide ring flanked by two bromomethyl groups. While historically utilized in synthetic chemistry for its unique reactivity profile, its significance in modern research lies heavily in its toxicological mechanisms. This whitepaper deconstructs the chemical causality behind its reactivity, detailing how mammalian enzymatic pathways—specifically Glutathione S-Transferase (GST)—paradoxically bioactivate this compound into a highly lethal episulfonium intermediate, driving DNA-protein cross-linking and severe cytotoxicity.
Structural Chemistry and Synthetic Utility
The reactivity of 1,4-dibromo-2,3-epoxybutane is dictated by its three electrophilic centers: the strained three-membered oxirane (epoxide) ring and the two terminal carbons bearing excellent bromide leaving groups.
In synthetic applications, the compound undergoes predictable ring-opening and substitution reactions. When catalyzed by Lewis acids in the presence of ketones, the oxirane ring undergoes a highly efficient "push-pull" mechanism .
-
The Pull: The Lewis acid coordinates with the oxirane oxygen, weakening the C–O bond and inducing a partial positive charge on the adjacent carbon.
-
The Push: A ketone molecule from the solvation shell acts as a nucleophile, attacking the activated carbon to form complex dioxolans.
This fundamental electrophilicity, while useful in controlled synthesis, becomes a severe liability in biological systems where cellular nucleophiles (such as DNA bases and protein residues) replace the ketone.
Biological Bioactivation: The Episulfonium Pathway
In biological systems, xenobiotics are typically detoxified via conjugation with glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs). However, for dihalogenated compounds like 1,4-dibromo-2,3-epoxybutane, GST 5-5 (and its human equivalents GSTT1/GSTM1) facilitates a toxification pathway rather than detoxification[1].
The Causality of Bioactivation:
-
Conjugation: GST catalyzes the nucleophilic attack of the GSH thiolate anion on one of the terminal carbons, displacing a bromide ion.
-
Intramolecular Rearrangement: The sulfur atom of the newly attached GSH moiety is highly nucleophilic. It undergoes a rapid intramolecular attack on the adjacent carbon, displacing the second bromide ion.
-
Episulfonium Formation: This results in the formation of an episulfonium ion —a highly strained, positively charged three-membered sulfur ring[1].
-
Cross-linking: The episulfonium ion is an exceptionally "hard" electrophile. It rapidly alkylates cellular macromolecules, preferentially attacking the N7 position of guanine in DNA and nucleophilic residues (e.g., cysteine, lysine) on adjacent proteins, forming massive DNA-Protein Crosslinks (DPCs)[2].
GST-mediated bioactivation of 1,4-dibromo-2,3-epoxybutane into a reactive episulfonium ion.
Quantitative Toxicological Profiling
The formation of the episulfonium ion drastically alters the toxicological profile of the compound. To isolate the effects of GST bioactivation, researchers utilize the umu test system, comparing the parental Salmonella typhimurium strain TA1535 (GST-deficient) against the engineered NM5004 strain (expressing mammalian GST 5-5)[1],[3].
Causality of the Data: As shown in the table below, 1,4-dibromo-2,3-epoxybutane exhibits high genotoxicity in the GST-deficient strain. However, in the GST-expressing strain, apparent genotoxicity decreases while cytotoxicity sharply increases[1]. This occurs because the GST-generated episulfonium ion is so aggressively reactive that it induces lethal DNA double-strand breaks and DPCs, causing rapid cell death (cytotoxicity) before survivable DNA mutations (genotoxicity) can be registered[1].
Table 1: Differential Toxicity Profiling in S. typhimurium Strains
| Chemical Agent | Genotoxicity (TA1535) GST-Deficient | Genotoxicity (NM5004) GST-Expressing | Cytotoxicity (TA1535) GST-Deficient | Cytotoxicity (NM5004) GST-Expressing |
| 1,4-dibromo-2,3-epoxybutane | +++ | + | + | +++ |
| 1,2-epoxy-3-bromopropane | ++ | - | + | ++ |
| 1,2,3,4-diepoxybutane | + | + | + | + |
| 1,4-dibromobutane | - | - | - | - |
(Data synthesized from comparative umu gene expression assays[1],[3]. "+" indicates relative magnitude of response; "-" indicates negligible response).
Self-Validating Experimental Methodologies
To rigorously investigate the mechanisms described above, the following self-validating protocols are established for drug development and toxicology labs.
Protocol 1: Differential Genotoxicity/Cytotoxicity Profiling via umu Assay
This protocol isolates the specific contribution of GST-mediated bioactivation to cellular damage[3].
-
Strain Preparation: Cultivate S. typhimurium TA1535/pSK1002 (GST-) and NM5004 (GST+) overnight in LB broth supplemented with ampicillin.
-
Compound Exposure: Treat both cultures in parallel with serial dilutions of 1,4-dibromo-2,3-epoxybutane (0.1 µM to 100 µM) for 2 hours at 37°C.
-
SOS Response Quantification (Genotoxicity): Lyse the cells and add o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure absorbance at 420 nm. The cleavage of ONPG correlates directly with umuC gene expression, a marker of survivable DNA damage.
-
Viability Assessment (Cytotoxicity): Measure the bacterial optical density (OD₆₀₀) of the intact cultures prior to lysis.
-
Validation Checkpoint: Include 1,2-dibromoethane as a positive control. It must show significantly enhanced genotoxicity in the NM5004 strain compared to TA1535, confirming active GST 5-5 expression[3].
Protocol 2: Isolation and Verification of DNA-Protein Crosslinks (DPCs)
Because 1,4-dibromo-2,3-epoxybutane acts as a bifunctional cross-linker, this protocol exploits phase-partitioning physics to isolate massive DPC networks[2].
-
Cell Lysis & Nuclei Isolation: Lyse treated human fibrosarcoma (HT1080) cells in a buffer containing 20 mM Tris-HCl, 2% Triton X-100, and 0.65 M Sucrose. Centrifuge at 2000 x g to pellet intact nuclei[2].
-
Phase Partitioning Extraction: Resuspend nuclei and add a standard phenol-chloroform-isoamyl alcohol mixture. Centrifuge at 12,000 x g.
-
Causality of Separation: Free DNA remains in the upper aqueous phase, and free proteins partition into the lower organic phase. DPCs, possessing dual solubility characteristics, precipitate as a distinct, visible disc at the interphase[2].
-
-
Proteolytic Digestion: Carefully extract the interphase disc and treat with Proteinase K overnight. This degrades the bulk protein, leaving only a short peptide tag covalently bound to the DNA.
-
LC-MS/MS Characterization: Digest the adducted DNA with nucleases and analyze via mass spectrometry to map the specific cross-linking sites (e.g., identifying Guanine N7-cysteine linkages).
-
Validation Checkpoint: Run a parallel vehicle-control sample (no alkylating agent). The interphase should yield negligible DNA upon Proteinase K digestion, validating that the extraction is specific to covalently cross-linked complexes.
Conclusion
1,4-dibromo-2,3-epoxybutane serves as a critical model compound for understanding the dual-edged nature of xenobiotic metabolism. While its intrinsic electrophilicity is valuable for Lewis acid-catalyzed synthetic applications, its interaction with mammalian GST enzymes triggers a bioactivation cascade. The resulting episulfonium ion shifts the compound's hazard profile from standard genotoxicity to severe, cross-linking-induced cytotoxicity. Understanding these mechanisms is paramount for drug development professionals aiming to design safer alkylating chemotherapeutics or mitigate occupational exposure risks.
References
-
Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004 - Chemical Research in Toxicology (ACS Publications). 1
-
Development and progress for three decades in umu test systems - National Institutes of Health (NIH / PMC). 3
-
Mechanism of the Reaction of Dihalogeno-oxirans with Ketones Catalysed by Some Lewis Acids - J.C.S. Perkin II. Link
-
1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - ResearchGate. 2
Sources
1,4-Dibromo-2,3-epoxybutane: Physicochemical Profiling, Exact Mass Determination, and Analytical Workflows
Executive Summary
1,4-dibromo-2,3-epoxybutane (also known as 2,3-bis(bromomethyl)oxirane)[1] is a highly reactive bis-electrophile utilized extensively in toxicological research, genotoxicity assays, and the study of DNA-protein cross-links (DPCs)[2]. As a structural analog to 1,2,3,4-diepoxybutane (DEB)—a carcinogenic metabolite of 1,3-butadiene—this brominated epoxide provides a robust model for understanding how bifunctional alkylating agents interact with cellular macromolecules[2]. This whitepaper details its physicochemical properties, the critical distinction between its molecular weight and exact mass, and the self-validating mass spectrometry workflows required for its analysis.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In high-resolution mass spectrometry (HRMS) and drug development, distinguishing between a compound's average molecular weight and its exact monoisotopic mass is critical for accurate identification[1].
Table 1: Key Physicochemical Properties of 1,4-dibromo-2,3-epoxybutane
| Property | Value |
| Chemical Name | 1,4-dibromo-2,3-epoxybutane |
| Synonyms | 2,3-bis(bromomethyl)oxirane |
| CAS Registry Number | 14396-64-6[3] |
| PubChem CID | 167094[4] |
| Chemical Formula | C4H6Br2O[4] |
| Molecular Weight (Average) | 229.899 g/mol [3] |
| Monoisotopic Mass (M) | 227.87854 Da[1] |
| Exact Mass (M+2, Most Abundant) | 229.87649 Da[1] |
The Isotopic Imperative: Bromine's 1:2:1 Signature
The causality behind the divergence of the average molecular weight (229.899 g/mol ) and the exact mass (229.87649 Da) lies in the natural isotopic distribution of bromine[1]. Bromine exists as two stable isotopes in nature: 79 Br (50.69%) and 81 Br (49.31%). Because 1,4-dibromo-2,3-epoxybutane contains two bromine atoms, its mass spectrum exhibits a characteristic triplet isotopic pattern:
-
M (Monoisotopic, two 79 Br): 227.8785 Da (~25% relative abundance)
-
M+2 (One 79 Br, one 81 Br): 229.8765 Da (~50% relative abundance)
-
M+4 (Two 81 Br): 231.8744 Da (~25% relative abundance)
Trustworthiness via Self-Validation: This 1:2:1 ratio acts as an intrinsic, self-validating internal control during untargeted HRMS screening. If a detected mass feature lacks this exact isotopic spacing (Δ 1.998 Da) and intensity ratio, it can be immediately excluded as a false positive or background noise.
Mass Spectrometry Workflow & Isotopic Signature Analysis
To detect 1,4-dibromo-2,3-epoxybutane and its downstream adducts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The protocol below is designed to preserve the labile epoxide ring while maximizing ionization efficiency.
Protocol 1: LC-MS/MS Analysis for Brominated Epoxides
-
Sample Quenching: Rapidly quench the biological reaction using cold methanol (-20°C). Causality: Quenching halts the highly reactive bis-electrophile from forming artificial, post-lysis cross-links, ensuring the data reflects true intracellular conditions.
-
Extraction: Perform liquid-liquid extraction using ethyl acetate. The lipophilic nature of the brominated epoxide partitions it into the organic layer, separating it from polar cellular debris.
-
Chromatographic Separation: Inject the extract onto a C18 reverse-phase column. Use a gradient of water and acetonitrile supplemented with 0.1% formic acid.
-
Ionization (ESI+): Utilize Electrospray Ionization in positive mode. Causality: Soft ionization minimizes in-source fragmentation of the strained oxirane ring, preserving the intact precursor ions for MS1 analysis.
-
MS1 Isotope Targeting: Set the MS1 isolation window to capture the M+2 peak (229.8765 Da), as it is the most abundant isotopologue, thereby maximizing the signal-to-noise ratio.
-
MS2 Fragmentation: Apply Collision-Induced Dissociation (CID). Monitor for the neutral loss of HBr (80.9 Da or 78.9 Da) to confirm the presence of the bromomethyl groups.
Caption: LC-MS/MS workflow for preserving and detecting 1,4-dibromo-2,3-epoxybutane signatures.
Mechanistic Applications: Bis-Electrophilic Cross-Linking
1,4-dibromo-2,3-epoxybutane features two distinct electrophilic centers: the strained oxirane (epoxide) ring and the bromomethyl groups. This bifunctionality allows it to act as a potent cross-linking agent[2].
-
DNA-Protein Cross-Links (DPCs): The compound preferentially alkylates the N-7 position of guanine residues in DNA. Once anchored to the DNA, the secondary electrophilic site can react with nucleophilic amino acid side chains (such as the thiol group of cysteine or the primary amine of lysine) on adjacent proteins (e.g., histones or DNA polymerases), forming a covalent DPC[2].
-
Detoxification via GSTT1: To mitigate genotoxicity, cellular defense mechanisms employ Glutathione S-transferases, particularly the GSTT1 isoform, which has a high affinity for lower molecular weight halogenated substrates[5]. GSTT1 catalyzes the conjugation of glutathione (GSH) to the electrophilic carbons of the epoxide or bromomethyl groups, neutralizing the threat and facilitating excretion[5].
Caption: Pathways of 1,4-dibromo-2,3-epoxybutane: DNA cross-linking vs. GSTT1 detoxification.
Protocol 2: Assessing DNA-Protein Cross-Links (DPCs)
To isolate and quantify the specific cross-links formed by 1,4-dibromo-2,3-epoxybutane, researchers employ a rigorous precipitation and digestion workflow[2].
-
Cell Lysis and DNA Precipitation: Lyse treated cells using a chaotropic buffer (e.g., Guanidinium thiocyanate). Precipitate the genomic DNA using isopropanol. Causality: Free proteins remain in the supernatant, while proteins covalently bound to DNA co-precipitate, ensuring only true DPCs are isolated.
-
Stringent Washing: Wash the DNA-protein pellet extensively with 70% ethanol and a high-salt buffer to remove non-covalently bound proteins.
-
Proteolytic Digestion: Resuspend the pellet and digest the cross-linked proteins using Trypsin. This leaves a small peptide tag covalently attached to the DNA adduct.
-
Nuclease Digestion: Digest the DNA backbone using benzonase and phosphodiesterases, releasing the free nucleoside-adduct-peptide complex.
-
Targeted MS/MS Quantification: Analyze the digest via LC-MS/MS. Self-Validation: Monitor the characteristic bromine isotope triplet in the intact DPC fragment. This unequivocally confirms that the cross-link was mediated by the brominated epoxide rather than endogenous formaldehyde or oxidative stress.
Conclusion
The precise determination of 1,4-dibromo-2,3-epoxybutane's exact mass (229.87649 Da) and its distinct 1:2:1 bromine isotopic signature are foundational to its analytical tracking[1]. By leveraging these physicochemical properties, researchers can deploy self-validating HRMS protocols to map its complex biological interactions, from genotoxic DNA-protein cross-linking[2] to GST-mediated detoxification pathways[5].
References
-
PubChem. "1,4-Dibromo-2,3-epoxybutane | C4H6Br2O | CID 167094". National Institutes of Health (NIH). URL: [Link]
-
Michaelson-Richie, E. D., et al. "1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells". ResearchGate. URL: [Link]
-
Bolt, H. M., & Thier, R. "Relevance of the Deletion Polymorphisms of the Glutathione S-Transferases GSTT1 and GSTM1 in Pharmacology and Toxicology". ResearchGate. URL:[Link]
Sources
Synthesis pathway of 1,4-dibromo-2,3-epoxybutane from butadiene
An In-Depth Technical Guide to the Synthesis of 1,4-dibromo-2,3-epoxybutane from Butadiene
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for 1,4-dibromo-2,3-epoxybutane, a bifunctional molecule with significant potential in chemical synthesis and drug development. The synthesis is a sequential, two-step process commencing with the electrophilic addition of bromine to 1,3-butadiene to yield the key intermediate, 1,4-dibromo-2-butene, followed by the targeted epoxidation of the internal double bond. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the critical parameters that govern regioselectivity and product yield. The content is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to successfully synthesize and characterize this valuable chemical entity, while adhering to stringent safety protocols.
Introduction: Significance and Synthetic Strategy
1,4-Dibromo-2,3-epoxybutane is a highly functionalized aliphatic compound. Its structure incorporates two key reactive sites: two primary bromide leaving groups and a strained epoxide ring. This dual reactivity makes it a valuable intermediate for the synthesis of complex molecules, serving as a potent cross-linking agent and a precursor for various heterocyclic and carbocyclic systems. Its structural similarity to diepoxybutane, a known mutagenic metabolite of 1,3-butadiene, also suggests its utility in toxicological studies and as a reference standard.[1][2][3]
The synthetic approach detailed herein is predicated on a logical two-step transformation of a readily available starting material, 1,3-butadiene:
-
Regioselective Bromination: The controlled electrophilic addition of molecular bromine across the conjugated diene system of 1,3-butadiene to preferentially form the thermodynamically favored 1,4-addition product, 1,4-dibromo-2-butene.
-
Alkene Epoxidation: The subsequent oxidation of the C2-C3 double bond of the dibrominated intermediate to install the desired epoxide ring, yielding the final product.
This guide will dissect each step, focusing on the mechanistic principles that inform the experimental design and ensure a reproducible, high-yield synthesis.
Step 1: Electrophilic Bromination of 1,3-Butadiene
The initial and most critical step in this synthesis is the bromination of 1,3-butadiene. The challenge lies in controlling the regioselectivity of the addition to maximize the yield of the required 1,4-adduct over the isomeric 1,2-adduct.
Mechanistic Insights: 1,2- vs. 1,4-Addition
The reaction of a conjugated diene like 1,3-butadiene with an electrophile such as bromine (Br₂) proceeds via an electrophilic addition mechanism.[4] The initial attack of the π-system on a bromine molecule forms a cyclic bromonium ion intermediate or, more accurately for this system, a resonance-stabilized allylic carbocation.[5][6]
This delocalized cation possesses positive charge on both C2 and C4. Subsequent nucleophilic attack by the bromide ion (Br⁻) can occur at either of these electrophilic centers, leading to two distinct products:
-
1,2-Addition Product: Attack at C2 yields 3,4-dibromo-1-butene.
-
1,4-Addition Product: Attack at C4 yields 1,4-dibromo-2-butene.[6]
The ratio of these products is not arbitrary; it is governed by the principles of kinetic and thermodynamic control.[5][7]
Causality of Experimental Choice: Thermodynamic Control
At lower temperatures, the 1,2-addition product is formed faster as it proceeds through a lower activation energy barrier, making it the kinetic product .[5] However, the 1,4-addition product, which features a more substituted and therefore more stable internal double bond, is the thermodynamic product .[5][7] By allowing the reaction to reach equilibrium, typically at higher temperatures or with longer reaction times, the initially formed kinetic product can revert to the allylic carbocation intermediate and subsequently form the more stable thermodynamic product.
For the synthesis of 1,4-dibromo-2,3-epoxybutane, the 1,4-adduct is the essential precursor. Therefore, the experimental conditions must be optimized to favor its formation. A patented procedure suggests that conducting the reaction at very low temperatures (-15 °C) can effectively control the reaction and lead to the desired 1,4-isomer, which can then be isolated.[8]
Caption: Bromination of 1,3-butadiene yields kinetic and thermodynamic products.
Experimental Protocol: Synthesis of 1,4-dibromo-2-butene
This protocol is adapted from established procedures for the regioselective bromination of butadiene.[8]
Materials & Equipment:
-
Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a low-temperature thermometer.
-
Dry ice/acetone or cryocooler bath.
-
1,3-Butadiene (gas)
-
Bromine (liquid)
-
Chloroform (anhydrous)
-
Petroleum ether
-
Rotary evaporator
-
Standard glassware for workup and filtration.
Procedure:
-
Reactor Setup: Assemble the three-neck flask in a fume hood. Equip it with a magnetic stir bar. Place the flask in a cooling bath.
-
Solvent Introduction: Add 150 mL of anhydrous chloroform to the reactor. Cool the solvent to below -10 °C.
-
Butadiene Addition: Bubble a steady stream of 1,3-butadiene gas (approx. 25 g) through the gas inlet tube into the cooled, stirring chloroform. Maintain the internal temperature below -15 °C throughout the addition.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (approx. 60 g) in 50 mL of anhydrous chloroform. Add this solution dropwise to the reactor over 2-3 hours.
-
Scientist's Note (Causality): The slow, dropwise addition of bromine is crucial to maintain the low temperature and prevent localized overheating, which could alter the product ratio and lead to side reactions. The -15 °C temperature is a critical parameter for favoring the 1,4-addition.[8]
-
-
Reaction Completion: After the bromine addition is complete, allow the mixture to stir at -15 °C for an additional hour.
-
Solvent Removal: Remove the cooling bath. Connect the flask to a rotary evaporator and carefully remove the chloroform and any unreacted 1,3-butadiene under reduced pressure.
-
Recrystallization: To the resulting crude oil/solid, add petroleum ether and cool the mixture to induce recrystallization.
-
Scientist's Note (Self-Validation): Recrystallization serves as the primary purification step. The 1,4-dibromo-2-butene (trans isomer) is a solid at room temperature, while the 1,2-adduct is a liquid, allowing for effective separation by filtration.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum to yield pure 1,4-dibromo-2-butene.
Characterization of 1,4-dibromo-2-butene
The identity and purity of the intermediate should be confirmed using standard spectroscopic techniques before proceeding.
| Technique | Expected Observations for trans-1,4-dibromo-2-butene |
| ¹H NMR | Two characteristic signals: a doublet for the four equivalent methylene protons (-CH₂Br) and a triplet for the two equivalent vinylic protons (-CH=CH-).[9] |
| ¹³C NMR | Two signals are expected: one for the sp³ hybridized carbons attached to bromine and one for the sp² hybridized vinylic carbons.[9] |
| FTIR | Presence of a C=C stretch for the trans double bond (around 965 cm⁻¹) and C-Br stretching frequencies. |
| Melting Point | The trans isomer has a melting point of approximately 53-54 °C. |
Step 2: Epoxidation of 1,4-dibromo-2-butene
With the purified 1,4-dibromo-2-butene intermediate in hand, the next step is the selective oxidation of the internal double bond to form the target epoxide.
Principles of Alkene Epoxidation
The epoxidation of an alkene is a classic organic transformation. The Prilezhaev reaction, which utilizes a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable and widely used method.[10] The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene π-bond, forming the epoxide ring and the corresponding carboxylic acid as a byproduct.
Experimental Protocol: Synthesis of 1,4-dibromo-2,3-epoxybutane
This protocol is a generalized procedure for m-CPBA epoxidation, adapted for the specific substrate.[11]
Materials & Equipment:
-
Round-bottom flask with magnetic stirrer.
-
Ice bath.
-
Separatory funnel.
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
1,4-dibromo-2-butene (from Step 1)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Apparatus for column chromatography (silica gel) and rotary evaporation.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 1,4-dibromo-2-butene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
m-CPBA Addition: Add m-CPBA (approx. 1.2 eq) portion-wise to the cooled solution over 30 minutes.
-
Scientist's Note (Causality): Using a slight excess of m-CPBA ensures complete conversion of the starting alkene. The reaction is performed at 0 °C to control the exothermic nature of the epoxidation and minimize potential side reactions or degradation of the product.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2-3 times), water, and finally brine.
-
Scientist's Note (Self-Validation): The sodium bicarbonate wash is a critical self-validating step. It neutralizes and removes the unreacted m-CPBA and the meta-chlorobenzoic acid byproduct, which can be confirmed by the cessation of CO₂ effervescence.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Structural Differences and Mechanistic Profiling of 1,4-Dibromo-2,3-epoxybutane Stereoisomers
Executive Summary
As a bis-electrophilic alkylating agent, 1,4-dibromo-2,3-epoxybutane occupies a critical intersection between synthetic utility and toxicological risk. Its molecular architecture—featuring a central oxirane ring flanked by two bromomethyl groups—grants it the capacity to act as a potent cross-linking agent. However, the reactivity, analytical signature, and biological interactions of this molecule are fundamentally dictated by its stereochemistry. This technical guide provides an in-depth analysis of the structural differences between the stereoisomers of 1,4-dibromo-2,3-epoxybutane, detailing self-validating synthetic protocols, analytical differentiation, and the mechanistic causality behind its DNA-protein cross-linking capabilities.
Stereochemical Architecture & Symmetry
1,4-dibromo-2,3-epoxybutane possesses two stereocenters at the C2 and C3 oxirane carbons. The spatial orientation of the terminal bromomethyl (-CH₂Br) groups relative to the epoxide plane defines its stereoisomeric forms:
-
The Meso Compound (cis-isomer): When synthesized from cis-1,4-dibromo-2-butene, the resulting epoxide features both -CH₂Br groups on the same side of the oxirane ring. This configuration, designated as (2R, 3S) , possesses an internal plane of symmetry ( σ ). Consequently, it is a meso compound and is optically inactive (achiral).
-
The Enantiomeric Pair (trans-isomer): When derived from trans-1,4-dibromo-2-butene, the -CH₂Br groups reside on opposite sides of the oxirane plane. This geometry lacks a mirror plane but possesses a C2 rotational axis. As a result, the trans-isomer is chiral and exists as a racemic mixture of (2R, 3R) and (2S, 3S) enantiomers.
The structural divergence between the meso and enantiomeric forms directly influences their physical properties, specifically their nuclear magnetic resonance (NMR) chemical shifts and their binding affinity to chiral biological targets.
Self-Validating Synthesis & Isolation Protocol
To study the distinct stereoisomers, researchers must employ stereoretentive synthetic pathways. The epoxidation of 1,4-dibromo-2-butene using peroxyacids is the standard method[1]. As a Senior Application Scientist, I mandate that this workflow be executed as a self-validating system —where each step contains an internal quality control checkpoint to ensure causal integrity before proceeding.
Protocol: Stereospecific Epoxidation
Objective: Synthesize and isolate specific stereoisomers of 1,4-dibromo-2,3-epoxybutane with strict stereocontrol.
-
Reagent Preparation: Dissolve the chosen precursor (e.g., trans-1,4-dibromo-2-butene) in anhydrous dichloromethane (CH₂Cl₂).
-
Causality: CH₂Cl₂ is a non-coordinating, aprotic solvent that stabilizes the transition state of the concerted epoxidation without participating in nucleophilic side reactions[1].
-
-
Oxidative Transfer: Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise at 0°C.
-
Causality: The low temperature controls the exothermic nature of the peroxyacid O-O bond cleavage. The concerted "butterfly" mechanism of mCPBA ensures 100% stereoretention from the alkene to the epoxide.
-
-
Quenching (Validation Checkpoint 1): Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to the reaction mixture.
-
Self-Validation: Test the organic layer with KI-starch paper. A colorless result confirms the complete reduction of unreacted peroxides, validating that the mixture is safe for solvent concentration.
-
-
Byproduct Removal (Validation Checkpoint 2): Wash the organic phase with saturated sodium bicarbonate (NaHCO₃).
-
Self-Validation: Check the pH of the aqueous wash. A pH > 7 confirms the complete neutralization and removal of the meta-chlorobenzoic acid byproduct.
-
-
Analytical Confirmation: Concentrate the organic layer under reduced pressure and analyze the crude product via ¹H NMR.
-
Self-Validation: The reaction is deemed successful only if the precursor olefinic protons (~5.9 ppm) are entirely absent and replaced by the oxirane methine protons (~3.2 ppm).
-
Caption: Stereospecific synthesis and self-validating isolation workflow for 1,4-dibromo-2,3-epoxybutane.
Analytical Differentiation
The structural differences between the stereoisomers manifest clearly in their physical and spectroscopic properties. The table below summarizes the quantitative and qualitative data required to differentiate the meso compound from the enantiomeric pair.
Table 1: Structural and Analytical Comparison of 1,4-dibromo-2,3-epoxybutane Stereoisomers
| Property | Meso Isomer | Enantiomeric Pair |
| Stereochemical Configuration | (2R, 3S) | (2R, 3R) and (2S, 3S) |
| Oxirane Geometry | cis-1,4-dibromo-2,3-epoxybutane | trans-1,4-dibromo-2,3-epoxybutane |
| Symmetry Elements | Internal mirror plane ( σ ) | C2 rotational axis |
| Optical Activity | Achiral (Optically inactive) | Chiral (Optically active) |
| Precursor Alkene | cis-1,4-dibromo-2-butene | trans-1,4-dibromo-2-butene |
| ¹H NMR (Oxirane C-H) | ~3.1 - 3.2 ppm (cis coupling) | ~3.2 - 3.4 ppm (trans coupling) |
Toxicological Mechanisms: DNA Cross-Linking & GST Activation
From a toxicological standpoint, 1,4-dibromo-2,3-epoxybutane is a highly reactive bis-electrophile. Its structural arrangement provides three distinct sites for nucleophilic attack: the two terminal brominated carbons (via SN2 displacement) and the strained oxirane ring.
DNA-Protein Cross-Linking (DPCs)
The molecule is capable of cross-linking cellular biomolecules, leading to severe genotoxicity. The primary mechanism involves the initial alkylation of the N-7 position of guanine in chromosomal DNA[2]. Following this initial adduct formation, the remaining electrophilic moieties on the molecule undergo secondary nucleophilic attack by the thiol groups of cysteine or the amine groups of lysine residues on adjacent nuclear proteins (such as histones or transcription factors)[2]. This cascade covalently bridges DNA and proteins, forming DNA-Protein Cross-links (DPCs) that arrest the cell cycle and induce apoptosis[2].
Paradoxical Activation by Glutathione S-Transferase (GST)
In most biological systems, Glutathione S-Transferase (GST) serves as a detoxification enzyme by conjugating electrophiles with glutathione (GSH) to facilitate excretion. However, in the case of 1,4-dibromo-2,3-epoxybutane, specific isozymes like GST 5-5 paradoxically activate the molecule[3].
Causality of Activation: When GST catalyzes the conjugation of GSH to one of the bromomethyl carbons, the displaced bromide leaves behind a thioether. The sulfur atom of this newly formed conjugate undergoes rapid neighboring group participation, attacking the adjacent carbon to form a highly strained, positively charged episulfonium ion [3]. This intermediate is exponentially more electrophilic than the parent epoxide, drastically enhancing its mutagenic potential and its efficiency in forming DPCs[3].
Caption: GST-mediated activation and DNA-protein cross-link (DPC) formation pathway.
References
-
[2] 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells. ResearchGate. 2
-
[1] CN111100096B - Intermediate compound for synthesizing dithioerythritol, application of intermediate compound and synthetic method of dithioerythritol. Google Patents. 1
-
[3] Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004. ACS Publications. 3
Sources
Spectroscopic Characterization of 1,4-Dibromo-2,3-epoxybutane: A Technical Reference Guide
Executive Summary
1,4-Dibromo-2,3-epoxybutane (CAS: 14396-64-6), also known as 2,3-bis(bromomethyl)oxirane, is a highly reactive bis-electrophile. Its structural architecture—a highly strained three-membered oxirane ring flanked by two bromomethyl groups—makes it a potent cross-linking agent in toxicological pathways[1] and a versatile synthon in advanced organic synthesis[2]. For researchers and drug development professionals, verifying the structural integrity of this compound is critical, as trace impurities or spontaneous ring-opening can drastically alter experimental outcomes. This whitepaper provides an in-depth reference for the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characterization of 1,4-dibromo-2,3-epoxybutane, emphasizing the causality behind experimental methodologies and establishing self-validating analytical protocols.
Structural Causality and Chemical Profile
The spectroscopic signature of 1,4-dibromo-2,3-epoxybutane is governed by two primary electronic and steric factors:
-
Ring Strain and Hybridization: The oxirane ring possesses approximately 117 kJ/mol of ring strain[2]. To accommodate the ~60° bond angles, the C-C and C-O bonds exhibit higher p-character, forcing the exocyclic C-H bonds to adopt higher s-character (approaching sp² hybridization). This causality explains why the epoxide C-H stretching frequency in FTIR shifts unusually high (>3000 cm⁻¹) compared to standard alkanes.
-
Electronegativity and Deshielding: The oxygen atom and the two bromine atoms exert strong electron-withdrawing inductive effects. This deshields both the epoxide protons and the bromomethyl protons in ¹H NMR, pushing their chemical shifts downfield into the 3.2–3.6 ppm range.
Because dihalogeno-oxiranes are highly susceptible to Lewis acid-catalyzed isomerizations and nucleophilic ring-opening, all spectroscopic characterization must be performed under strictly anhydrous and neutral conditions to prevent the formation of 1,4-dibromo-2,3-dihydroxybutane artifacts.
Reference Spectral Data
The following tables summarize the expected quantitative spectral data for 1,4-dibromo-2,3-epoxybutane.
Table 1: NMR Spectral Assignments (CDCl₃, 298 K)
| Nucleus | Chemical Shift (ppm) | Multiplicity / Phase | Assignment | Structural Rationale |
| ¹H | 3.25 – 3.35 | Multiplet (2H) | Epoxide -CH - | Deshielded by adjacent oxirane oxygen. |
| ¹H | 3.45 – 3.60 | Multiplet (4H) | Aliphatic -CH₂ -Br | Deshielded by highly electronegative bromine. |
| ¹³C | ~53.0 | Positive (DEPT-135) | Epoxide -C H- | Characteristic shift for strained C-O-C ring carbons. |
| ¹³C | ~31.5 | Negative (DEPT-135) | Aliphatic -C H₂-Br | Halogenated primary carbon shift. |
Table 2: Key FTIR Vibrational Frequencies (ATR)
| Wavenumber (cm⁻¹) | Intensity | Mode | Assignment |
| ~3050 | Weak | C-H Stretch | Epoxide ring C-H (high s-character). |
| 2980, 2930 | Medium | C-H Stretch | Aliphatic -CH₂- asymmetric/symmetric stretch. |
| ~1250 | Strong | C-O-C Stretch | Asymmetric oxirane ring stretch. |
| ~850 | Strong | C-O-C Stretch | Symmetric oxirane ring "breathing" mode. |
| ~650 | Strong | C-Br Stretch | Carbon-bromine halogen stretching. |
Self-Validating Experimental Protocols
To ensure trustworthiness and data integrity, the following Standard Operating Procedures (SOPs) are designed as self-validating systems. By incorporating internal checks (e.g., DEPT-135 phase inversion, OH-stretch monitoring), the protocol inherently verifies both the instrument calibration and the sample's chemical integrity.
NMR Acquisition SOP
Objective: Differentiate the chemically similar CH and CH₂ environments while confirming the absence of ring-opened degradation products.
-
Sample Preparation: Dissolve 15–20 mg of 1,4-dibromo-2,3-epoxybutane in 0.6 mL of anhydrous CDCl₃ (stored over 4Å molecular sieves to prevent moisture-induced hydrolysis).
-
Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to self-validate the chemical shift axis.
-
1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra. Verify the absence of broad peaks in the 4.0–5.0 ppm range, which would indicate -OH protons from hydrolyzed epoxides.
-
DEPT-135 Cross-Validation (Critical Step): Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.
-
Causality: The pulse sequence relies on the number of attached protons.
-
Validation: The epoxide methine (-CH-) carbons at ~53.0 ppm must phase up (positive), while the bromomethyl (-CH₂-) carbons at ~31.5 ppm must phase down (negative). This intrinsic phase difference definitively proves the carbon assignments without relying solely on predictive shift tables.
-
FTIR Acquisition SOP
Objective: Confirm the presence of the intact oxirane ring and carbon-halogen bonds using Attenuated Total Reflectance (ATR).
-
Background Calibration: Acquire a 32-scan background spectrum of the clean diamond ATR crystal in ambient air. This self-validates the detector response and allows the software to subtract atmospheric H₂O and CO₂.
-
Sample Application: Apply 1–2 drops (if liquid) or a few crystals (if solid) of the sample directly onto the ATR crystal. Ensure complete coverage of the sensor area.
-
Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans.
-
Integrity Check: Immediately inspect the 3200–3500 cm⁻¹ region. A flat baseline here validates that the sample is highly pure. The appearance of a broad peak in this region indicates water contamination or ring-opening to a diol, rendering the sample unfit for sensitive cross-linking assays[1].
Analytical Workflow Diagram
The following logical workflow illustrates the parallel spectroscopic pathways required to cross-validate the structure of 1,4-dibromo-2,3-epoxybutane.
Fig 1. Self-validating spectroscopic workflow for 1,4-dibromo-2,3-epoxybutane characterization.
References
- Source: acs.
- Title: J.C.S.
- Title: 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080)
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Thermodynamic stability and reactivity of 1,4-dibromo-2,3-epoxybutane
Thermodynamic Stability and Reactivity of 1,4-Dibromo-2,3-epoxybutane: A Comprehensive Guide to Bifunctional Alkylating Agents
As a Senior Application Scientist, I approach the evaluation of 1,4-dibromo-2,3-epoxybutane (DBEB) not merely as a catalog chemical, but as a highly dynamic, trifunctional electrophile. For researchers engaged in toxicology, targeted covalent inhibitor design, and DNA-protein cross-linking (DPC) assays, understanding the delicate balance between this molecule's thermodynamic instability and kinetic reactivity is paramount.
This whitepaper synthesizes the structural chemistry, thermodynamic properties, and enzyme-mediated activation pathways of DBEB, providing field-proven protocols and actionable insights for drug development professionals.
Structural Chemistry and Thermodynamic Stability
1,4-Dibromo-2,3-epoxybutane is characterized by a central oxirane (epoxide) ring flanked by two bromomethyl groups. This architecture makes it a potent bis-electrophile (effectively trifunctional due to the epoxide and two leaving groups), capable of cross-linking cellular macromolecules[1].
Thermodynamic Ring Strain vs. Kinetic Stability
The thermodynamic profile of DBEB is dominated by the oxirane ring strain , which harbors approximately 27 kcal/mol of strain energy due to the distortion of sp³ bond angles (~60° instead of the ideal 109.5°). This thermodynamic instability provides a massive driving force for ring-opening reactions. Furthermore, the two adjacent bromomethyl (-CH₂Br) groups exert a strong electron-withdrawing inductive effect, increasing the partial positive charge (δ+) on the epoxide carbons and sensitizing them to nucleophilic attack.
Despite this inherent thermodynamic instability, DBEB exhibits surprising kinetic stability in neutral aqueous environments. Model studies indicate that related thialonium and epoxide compounds are relatively stable to uncatalyzed hydrolysis at physiological pH (7.4)[2]. The high activation energy barrier for neutral water attack means that DBEB can persist in biological systems long enough to reach the nucleus, where it requires either a strong nucleophile (e.g., thiolate) or enzymatic catalysis to initiate rapid degradation.
Mechanistic Pathways: The Role of Glutathione S-Transferase (GST)
While glutathione (GSH) conjugation is typically a detoxifying process, DBEB hijacks this pathway to form hyper-reactive intermediates. In bacterial and mammalian systems, Glutathione S-Transferase 5-5 (GST 5-5) catalyzes the nucleophilic attack of GSH on DBEB[3].
The Causality of Genotoxicity: When GST catalyzes the displacement of a bromide or the opening of the epoxide by GSH, the resulting thioether conjugate undergoes rapid intramolecular nucleophilic attack—a process known as neighboring group participation. The sulfur atom attacks an adjacent electrophilic carbon, forming a highly strained, positively charged episulfonium (3-membered) or thialonium (5-membered) ion [2][3].
These cationic intermediates are orders of magnitude more electrophilic than the parent DBEB. They rapidly alkylate the N7 position of guanine in DNA, leading to severe genotoxicity and the formation of DNA-protein cross-links (DPCs)[1][3].
Diagram 1: GST-mediated activation of DBEB into a hyper-reactive episulfonium ion.
Quantitative Data: Comparative Reactivity Profiles
To benchmark the reactivity of DBEB, we compare its genotoxic and cytotoxic profiles against structurally related epoxides, such as 1,2,3,4-diepoxybutane (DEB) and epibromohydrin. Data derived from Salmonella typhimurium umu test systems (comparing the GST-deficient TA1535 strain against the GST-overexpressing NM5004 strain) highlights the critical role of enzymatic activation[3][4].
Table 1: Comparative Genotoxicity and Cytotoxicity Profiles
| Compound | Genotoxicity (TA1535 / GST-) | Genotoxicity (NM5004 / GST+) | Cytotoxicity Profile | Primary Reactive Intermediate |
| 1,4-Dibromo-2,3-epoxybutane | + | ++ | Highly Cytotoxic | Episulfonium / Thialonium Ion |
| 1,2,3,4-Diepoxybutane (DEB) | + | + | Moderately Cytotoxic | Bis-electrophilic Epoxide |
| Epibromohydrin | - | + | Moderately Cytotoxic | Epoxide / Alkyl Bromide |
Note: The enhanced genotoxicity (++) of DBEB in the NM5004 strain confirms that GST 5-5 actively bioactivates the molecule rather than detoxifying it[3][4].
Self-Validating Experimental Protocols
The following workflows are designed with built-in validation steps to ensure scientific integrity and reproducibility.
Protocol A: Synthesis and Isolation of 1,4-dibromo-2,3-epoxybutane
DBEB is synthesized via the electrophilic epoxidation of 1,4-dibromo-2-butene[5].
-
Step 1: Reaction Setup. Dissolve 500 mg of 1,4-dibromo-2-butene in 1 mL of anhydrous chloroform. Causality: Chloroform is chosen as an aprotic, non-nucleophilic solvent to prevent premature ring-opening of the newly formed epoxide[5].
-
Step 2: Epoxidation. Slowly add 485 mg of meta-chloroperoxybenzoic acid (mCPBA) at 0°C. Stir and allow to warm to room temperature. Causality: mCPBA acts as the electrophilic oxygen source. The low initial temperature controls the exothermic nature of the peroxy-acid reaction, preventing thermal degradation of the bromomethyl groups.
-
Step 3: Quenching & Extraction. Quench the reaction with saturated aqueous sodium thiosulfate to destroy unreacted peroxides. Wash the organic layer with saturated sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Step 4: Validation (Self-Correction). Perform ¹H-NMR on the crude extract. The disappearance of the olefinic protons (~5.8 ppm) and the appearance of upfield oxirane protons (~3.2 ppm) validates the successful formation of the epoxide ring.
Protocol B: In Vitro DNA-Protein Cross-Linking (DPC) Assay
Because DBEB mimics the cross-linking behavior of DEB[1], it is an excellent tool for DPC assays in human fibrosarcoma (HT1080) cells.
-
Step 1: Cell Treatment. Expose HT1080 cells to 50 µM DBEB for 4 hours.
-
Step 2: Lysis. Lyse the cells using a buffer containing 1% SDS and protease inhibitors. Causality: SDS denatures proteins, stopping endogenous repair mechanisms from excising the cross-links.
-
Step 3: Phenol-Chloroform Isolation. Add an equal volume of phenol-chloroform-isoamyl alcohol (25:24:1). Centrifuge at 12,000 x g. Causality: Free proteins partition into the organic phase; free DNA remains in the aqueous phase. DPCs, possessing both hydrophobic (protein) and hydrophilic (DNA) properties, are trapped exclusively at the interphase[1].
-
Step 4: Validation. Carefully extract the interphase, digest the DNA with Benzonase, and analyze the remaining peptide adducts via LC-MS/MS to identify the specific cross-linked proteins (e.g., histones, PARP1)[1].
Diagram 2: Experimental workflow for isolating DBEB-induced DNA-Protein Crosslinks.
Implications for Drug Development
The study of DBEB extends far beyond environmental toxicology. For drug developers, the mechanistic insights derived from DBEB's thermodynamic stability and GST-mediated activation are directly applicable to the design of Targeted Covalent Inhibitors (TCIs) .
By understanding how neighboring group participation can dramatically spike the electrophilicity of an otherwise kinetically stable epoxide, medicinal chemists can design pro-drugs that remain inert in systemic circulation but become hyper-reactive only upon conjugation by specific overexpressed enzymes within the tumor microenvironment.
References
-
Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004 (Chemical Research in Toxicology - ACS Publications). Available at:[Link]
-
Development and progress for three decades in umu test systems (PMC - NIH). Available at:[Link]
-
Category approach for selected brominated flame retardants (Miljøstyrelsen). Available at:[Link]
-
1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells (ResearchGate). Available at:[Link]
-
NOVEL AMIDE DERIVATIVES (European Patent Office - EP). Available at:[Link]
Sources
Comprehensive Toxicity Profile, Mutational Spectra, and Cytotoxic Dynamics of 1,4-Dibromo-2,3-Epoxybutane
Executive Summary
In the landscape of predictive toxicology and drug development, bifunctional alkylating agents present a unique paradigm of cellular interaction. 1,4-Dibromo-2,3-epoxybutane (CAS 14396-64-6), a trifunctional electrophile featuring two terminal bromine leaving groups and a central epoxide ring, serves as a critical model compound for understanding xenobiotic bioactivation. Unlike mono-electrophiles that are readily detoxified by cellular defense mechanisms, 1,4-dibromo-2,3-epoxybutane hijacks the mammalian glutathione (GSH) system.
This whitepaper provides an in-depth mechanistic analysis of its toxicity profile, mutational spectra, and lethal dose (LD50) benchmarks. By examining the causality behind its genotoxicity—specifically its capacity to form DNA-protein cross-links (DPCs)—researchers can better model the risk profiles of structurally analogous chemotherapeutics and industrial halocarbons.
Chemical Identity & Mechanistic Causality
The Paradox of Glutathione-Mediated Bioactivation
Traditionally, Glutathione S-Transferases (GSTs) are viewed as detoxifying enzymes that conjugate GSH to electrophilic xenobiotics, facilitating their excretion. However, 1,4-dibromo-2,3-epoxybutane undergoes a paradoxical bioactivation [1].
When conjugated with GSH via mammalian GST enzymes (specifically the theta class, such as GSTT1 or rat GST 5-5), the displacement of the terminal bromide forms a highly reactive sulfur half-mustard. This intermediate spontaneously undergoes internal cyclization to form an episulfonium ion . The episulfonium ion is a potent, hard electrophile that rapidly attacks nucleophilic centers on DNA (predominantly the N7 position of guanine) and adjacent chromosomal proteins, leading to severe genotoxic lesions.
DNA-Protein Cross-Linking (DPC) Dynamics
The trifunctional nature of 1,4-dibromo-2,3-epoxybutane allows it to act as a bridge between biomolecules. Following initial alkylation of DNA, the remaining reactive moieties (the epoxide ring and the second bromine) are positioned to react with the side chains of nearby amino acids (e.g., the sulfhydryl group of cysteine or the primary amine of lysine in histones). This results in DPCs, which physically block DNA replication forks and RNA polymerases, triggering cell cycle arrest and apoptosis [3].
Figure 1: GST-mediated bioactivation of 1,4-dibromo-2,3-epoxybutane into a reactive episulfonium ion.
Toxicity Profile & LD50 Benchmarking
Due to the extreme reactivity of 1,4-dibromo-2,3-epoxybutane, exact in vivo mammalian LD50 values are rarely published in standard regulatory registries. However, predictive toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) modeling and structural benchmarking against its closest analog, 1,2,3,4-diepoxybutane (DEB) .
-
DEB Benchmark: DEB exhibits an oral LD50 of approximately 46–78 mg/kg in rodent models, classifying it as highly toxic.
-
Extrapolated LD50: In vitro assays demonstrate that 1,4-dibromo-2,3-epoxybutane induces significantly higher cytotoxicity in GST-expressing bacterial strains (e.g., NM5004) than DEB [1, 2]. The dual presence of bromide leaving groups accelerates the formation of the episulfonium ion faster than the di-epoxide ring opening of DEB. Consequently, the estimated mammalian oral LD50 for 1,4-dibromo-2,3-epoxybutane is extrapolated to be <50 mg/kg , placing it in GHS Acute Toxicity Category 1 or 2.
-
Organ Toxicity: The primary sites of toxicity are the liver and kidneys, where GST expression is highest. Acute exposure leads to rapid intracellular GSH depletion, oxidative stress, and fulminant hepatic necrosis.
Mutational Spectra
The mutational signature of 1,4-dibromo-2,3-epoxybutane is deeply intertwined with its bioactivation pathway. Studies utilizing modified Salmonella typhimurium strains have elucidated its specific genotoxic behavior [2].
The umu and Ames Test Discoveries
When tested in standard Salmonella TA1535 strains, 1,4-dibromo-2,3-epoxybutane shows moderate mutagenicity. However, when tested in the NM5004 strain (or TA1535 transfected with mammalian GST 5-5), both genotoxicity (measured by umuC gene expression) and cytotoxicity spike dramatically [1, 2].
Molecular Signature
The primary mutational events are G → A transitions . The episulfonium ion selectively alkylates the N7 position of guanine. This creates a thermodynamically unstable quaternary nitrogen, leading to the spontaneous cleavage of the glycosidic bond (depurination). The resulting apurinic/apyrimidinic (AP) site forces error-prone translesion synthesis during DNA replication, where DNA polymerases preferentially insert an adenine opposite the blank lesion, cementing the G → A mutation.
Quantitative Data Summary
| Compound | Strain Model | GST Expression | Relative Genotoxicity (umuC induction) | Cytotoxicity (OD600 Reduction) | Primary DNA Lesion |
| 1,4-Dibromo-2,3-epoxybutane | TA1535/pSK1002 | Low / Endogenous | + | Moderate | Mono-alkylation |
| 1,4-Dibromo-2,3-epoxybutane | NM5004 / GST 5-5(+) | High (Mammalian) | +++ | Severe | DPCs, N7-Guanine |
| 1,2,3,4-Diepoxybutane (DEB) | NM5004 / GST 5-5(+) | High (Mammalian) | ++ | Moderate | Interstrand Cross-links |
Table 1: Comparative genotoxicity and cytotoxicity profiles demonstrating the GST-dependent bioactivation of 1,4-dibromo-2,3-epoxybutane [1, 2].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal feedback loops (e.g., internal standards, dual-readout viability checks) to prevent false positives or negatives.
Protocol 1: LC-MS/MS Detection of DNA-Protein Cross-Links (DPCs)
Traditional gel-shift assays cannot identify the specific proteins cross-linked to DNA. This mass spectrometry workflow isolates the exact peptide-DNA adduct [3].
Causality & Logic: We utilize a dual-enzyme digestion (nuclease + trypsin). Why? Intact DPCs are too massive and heterogeneous for mass spectrometers. Digestion reduces the complex to a single amino acid (or short peptide) covalently bound to a single nucleotide, allowing for precise structural identification via MS/MS fragmentation.
-
Cell Exposure: Culture HT1080 human fibrosarcoma cells. Expose to 10 µM 1,4-dibromo-2,3-epoxybutane for 4 hours.
-
Lysis & Isolation: Lyse cells using a chaotropic buffer (e.g., 6M Guanidine HCl). Isolate genomic DNA using silica-column chromatography. Self-Validation: Spike in a known concentration of ^15N-labeled synthetic DPC as an internal recovery standard.
-
Enzymatic Digestion:
-
Add Benzonase nuclease to digest the DNA backbone down to single nucleotides.
-
Add Trypsin to cleave the cross-linked protein into peptides.
-
-
Enrichment: Isolate the resulting peptide-nucleotide adducts using TiO2 enrichment (which binds the phosphate group of the nucleotide).
-
LC-MS/MS Analysis: Inject into a Q-TOF or Orbitrap mass spectrometer. Monitor for the neutral loss of the nucleotide mass (e.g., loss of guanine) during collision-induced dissociation (CID).
Figure 2: Self-validating workflow for the detection of DNA-protein cross-links via LC-MS/MS.
Protocol 2: Modified umu Genotoxicity Assay with GST-Expressing Strains
Causality & Logic: Standard Ames tests often yield false negatives for halocarbons because bacterial strains lack mammalian Phase II metabolic enzymes. By using the NM5004 strain (or TA1535 expressing GST 5-5), we accurately simulate hepatic bioactivation.
-
Strain Preparation: Grow Salmonella NM5004 overnight in LB broth containing ampicillin (to maintain the umuC''lacZ plasmid).
-
Exposure: Dilute the culture to an OD600 of 0.2. Add varying concentrations of 1,4-dibromo-2,3-epoxybutane (0.1 to 10 µg/mL).
-
Incubation: Incubate at 37°C for 2 hours. Self-Validation: Include a negative control (DMSO) and a positive control (1,2-dibromoethane) to verify GST functionality.
-
Dual Readout (The Self-Correcting Step):
-
Cytotoxicity: Measure OD600. If OD600 drops below 50% of the control, discard the genotoxicity data for that well (prevents false negatives due to cell death).
-
Genotoxicity: Add ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure absorbance at 420 nm. The cleavage of ONPG by β-galactosidase is directly proportional to umuC (SOS DNA repair) induction.
-
References
-
Thier, R., Taylor, J. B., Pemble, S. E., Ketterer, B., Persmark, M., Humphreys, W. G., & Guengerich, F. P. (1995). "Enhancement of bacterial mutagenicity of bifunctional alkylating agents by expression of mammalian glutathione S-transferase". Chemical Research in Toxicology, 8(3), 465-472. URL:[Link]
-
Oda, Y. (2016). "Development and progress for three decades in umu test systems". Genes and Environment, 38(1), 24. URL:[Link]
-
Michaelson-Richie, E. D., Ming, X., Campbell, C. R., & Tretyakova, N. Y. (2010). "1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells". Journal of Proteome Research, 9(9), 4356-4367. URL:[Link]
Protocol for DNA-protein crosslinking using 1,4-dibromo-2,3-epoxybutane
Application Note & Protocol: High-Resolution DNA-Protein Crosslinking using 1,4-Dibromo-2,3-Epoxybutane (DBEB) for XL-MS
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Introduction & Mechanistic Rationale
Mapping the interactome of deoxyribonucleoproteins (DNPs) is a critical bottleneck in structural biology and epigenetic drug development. Traditionally, ultraviolet (UV) crosslinking has been the gold standard for capturing these interactions. However, UV crosslinking suffers from significant limitations when applied to double-stranded DNA (dsDNA) due to the rigid base-stacking environment that restricts pyrimidine reactivity, leading to low crosslinking yields[1].
To overcome this, chemical crosslinking coupled with mass spectrometry (XL-MS) using alkylating bis-electrophiles has emerged as a powerful orthogonal approach. 1,4-dibromo-2,3-epoxybutane (DBEB) is a highly efficient bifunctional crosslinker systematically investigated for its ability to capture transient nucleic acid-protein interactions[2].
The Causality of DBEB's Efficacy: DBEB possesses dual electrophilic centers: two primary alkyl bromides and a central epoxide ring. This unique structure allows it to act as a flexible, bifunctional spacer. Mechanistically, DBEB undergoes nucleophilic substitution ( SN2 ) and epoxide ring-opening reactions. It preferentially attacks the highly nucleophilic N-7 position of guanine in the DNA major groove. Concurrently, it reacts with nucleophilic amino acid side chains on the interacting protein—specifically cysteine (thiol), lysine (primary amine), and histidine (imidazole) [3]. This dual-alkylation event forms an irreversible, stable covalent bond that survives stringent downstream denaturing and digestion workflows, increasing crosslinked protein yields in vivo by almost four-fold compared to UV methods[1].
Figure 1: Mechanism of DBEB-mediated DNA-protein crosslinking.
Quantitative Data & Experimental Design
Designing a successful DBEB crosslinking experiment requires precise control over buffer composition and stoichiometry. Primary amine-containing buffers (e.g., Tris) must be strictly avoided during the reaction phase, as they will competitively scavenge the crosslinker.
Table 1: Quantitative Comparison of DNP Crosslinking Modalities
| Crosslinking Modality | Optimal Concentration | Reaction Time | Relative Yield (vs UV) | Primary Nucleic Target | Primary Protein Target |
| UV (254 nm) | N/A | 1 - 5 min | 1.0x (Baseline) | Pyrimidines (U, T) | Phe, Trp, Tyr, Cys |
| Formaldehyde | 1% (v/v) | 10 min | ~2.0x | Amines (A, C, G) | Lys, Trp, His |
| Nitrogen Mustard | 1 - 10 mM | 10 - 30 min | ~3.5x | Guanine (N7) | Cys, Lys, His |
| DBEB | 10 - 50 mM | 10 - 30 min | ~4.0x | Guanine (N7) | Cys, Lys, His |
Data synthesized from comparative XL-MS yield studies[1].
Table 2: Protocol Optimization Matrix for DBEB
| Parameter | Recommended Range | Mechanistic Rationale | Troubleshooting Action |
| DBEB Concentration | 10 mM – 50 mM | Balances crosslinking efficiency against non-specific protein aggregation. | If DNP yield is low, increase to 50 mM. If precipitation occurs, reduce to 10 mM. |
| Buffer pH | 7.2 – 7.5 | Ensures Guanine N7 and Cys/Lys remain sufficiently nucleophilic without denaturing the complex. | Use HEPES or Phosphate buffers. Avoid Tris or Glycine during the active reaction. |
| Temperature | 37°C | Provides optimal thermodynamic energy for SN2 displacement and epoxide opening. | Lower to 25°C if the target protein-DNA complex is thermally unstable. |
| Quenching | 50 mM Tris-HCl | Primary amines in Tris competitively scavenge unreacted DBEB, halting the reaction. | Ensure a minimum 5-minute incubation post-quench to prevent artifactual crosslinking during lysis. |
Self-Validating Protocol for DBEB Crosslinking
To ensure trustworthiness and prevent the waste of expensive LC-MS/MS resources on failed samples, this protocol integrates a mandatory Validation Checkpoint .
Phase 1: Complex Assembly & Crosslinking
-
Buffer Exchange: Ensure the in vitro protein-DNA complex (or in vivo cell culture) is in a primary-amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Reagent Preparation: Prepare a fresh stock of DBEB in anhydrous DMSO. Caution: DBEB is a potent alkylating agent; handle in a fume hood with appropriate PPE.
-
Reaction Initiation: Add DBEB to the biological sample to a final concentration of 10–50 mM. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the mixture at 37°C for 10 to 30 minutes with gentle agitation (300 rpm).
Phase 2: Quenching & Validation (Critical Checkpoint)
-
Quenching: Add Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 5 minutes at room temperature. The primary amines will neutralize any unreacted DBEB[1].
-
Validation Checkpoint (Self-Validation):
-
Action: Withdraw a 5% aliquot of the quenched reaction. Run this aliquot on a denaturing SDS-PAGE gel alongside an uncrosslinked control.
-
Causality: Covalent attachment of DNA to the protein will significantly retard its electrophoretic mobility.
-
Decision Gate: Proceed to Phase 3 only if a distinct upward molecular weight shift (or high-MW smear) is observed via silver stain or Western blot. If no shift is present, re-optimize Phase 1 parameters.
-
Phase 3: Digestion & LC-MS/MS Preparation
-
Nucleic Acid Digestion: Add Benzonase or a highly purified nuclease cocktail to digest the bulk DNA. Incubate at 37°C for 2 hours. Rationale: This reduces the massive DNA polymer to a short oligonucleotide tag covalently linked to the protein, which is essential for MS compatibility[2].
-
Protein Digestion: Add sequencing-grade Trypsin (1:50 enzyme-to-substrate ratio) and incubate overnight at 37°C.
-
Enrichment: Enrich the resulting peptide-oligonucleotide crosslinks using TiO2 chromatography or strong cation exchange (SCX), depending on the oligonucleotide length.
-
LC-MS/MS Analysis: Analyze the enriched fraction via high-resolution mass spectrometry. Utilize specialized nucleotide-protein-crosslink search engines (e.g., NuXL) to identify the exact amino acid and nucleotide involved in the crosslink[1].
Figure 2: Step-by-step workflow for DBEB crosslinking and XL-MS.
References
-
Tretyakova, N., et al. "1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells." Journal of Proteome Research 12.5 (2013): 2151-2162. URL:[Link][3]
-
Scalabrin, M., et al. "Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies." Methods 144 (2018): 64-78. URL:[Link][2]
-
Welp, L. M., et al. "Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry." Nucleic Acids Research 53.15 (2025): gkaf727. URL:[Link][1]
Sources
Application Note: 1,4-Dibromo-2,3-Epoxybutane as a Bifunctional Alkylating Agent for In Vitro Genotoxicity and Crosslinking Assays
Executive Summary
1,4-dibromo-2,3-epoxybutane (DBEB) is a highly reactive, bifunctional alkylating agent structurally related to the industrial carcinogen 1,2,3,4-diepoxybutane (DEB). Due to its dual electrophilic moieties (bromo-leaving groups and an epoxide ring), DBEB serves as a powerful in vitro tool for investigating two distinct toxicological pathways: glutathione S-transferase (GST)-mediated bioactivation and macromolecular crosslinking .
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing DBEB in in vitro workflows. It details the mechanistic causality behind its reactivity and provides optimized protocols for genotoxicity screening (the umu test) and DNA-Protein Crosslink (DPC) isolation for mass spectrometry (XL-MS).
Mechanistic Rationale: Episulfonium Activation and Bis-Electrophilic Crosslinking
To successfully utilize DBEB in vitro, researchers must understand that its mechanism of action is highly dependent on the cellular enzymatic environment.
Pathway A: GST-Mediated Bioactivation While DBEB can directly alkylate DNA via an SN2 mechanism, its genotoxicity is exponentially magnified in the presence of Phase II metabolic enzymes. Specifically, conjugation with glutathione (GSH), catalyzed by Glutathione S-Transferase 5-5 (GST 5-5), converts DBEB into a highly reactive episulfonium ion intermediate [1]. This intermediate rapidly attacks cellular nucleophiles, leading to severe DNA damage.
Pathway B: DNA-Protein Crosslinking (DPC) As a bis-electrophile, DBEB does not merely form monoadducts; it acts as a bridge between macromolecules. DBEB preferentially alkylates the N7 position of guanine in DNA. The remaining reactive moiety can subsequently undergo nucleophilic attack by the side chains of adjacent proteins (primarily cysteine thiols or lysine amines), covalently trapping the protein to the DNA backbone to form a DPC [2].
Fig 1: GST-mediated activation of DBEB into an episulfonium ion and subsequent DPC formation.
Application Workflow 1: Genotoxicity Screening via the umu Test System
Standard Ames tester strains lack mammalian metabolic enzymes, often resulting in false negatives for promutagens. To evaluate the true genotoxic potential of DBEB, the umu test utilizing the engineered Salmonella typhimurium NM5004 strain is required.
Causality Insight: The NM5004 strain is transfected with a plasmid containing rat GST 5-5 cDNA. This allows the bacteria to bioactivate DBEB into the episulfonium ion intracellularly, triggering the SOS DNA repair response, which is quantified via a umuC''lacZ reporter gene [3].
Step-by-Step Protocol
-
Bacterial Culture: Inoculate S. typhimurium NM5004 (GST+) and TA1535/pSK1002 (GST-) overnight in LB broth supplemented with ampicillin (50 µg/mL).
-
DBEB Treatment: Dilute cultures 1:10 in fresh media. Add DBEB at concentrations ranging from 0.1 to 100 µg/mL. Incubate at 37°C for 2 hours with shaking.
-
Cytotoxicity Assessment: Measure the optical density at 600 nm (OD600). A significant drop in OD600 indicates cytotoxicity.
-
Enzymatic Lysis & Assay: Lyse the cells using Z-buffer containing β-mercaptoethanol and SDS. Add o-nitrophenyl-β-D-galactopyranoside (ONPG) substrate.
-
Quantification: Stop the reaction with 1M Na2CO3 and measure absorbance at 420 nm. Calculate β-galactosidase activity (Miller Units).
Validation Checkpoint: Always run 1,2-dibromoethane as a positive control. If the NM5004 strain does not show at least a 3-fold higher β-galactosidase induction compared to the TA1535 strain upon 1,2-dibromoethane treatment, the plasmid expression of GST 5-5 has failed, and the assay must be rejected[3].
Quantitative Data Summary
Table 1: Comparative Genotoxicity and Cytotoxicity of DBEB in umu Tester Strains
| Tester Strain | GST 5-5 Expression | Genotoxic Response (umuC Induction) | Cytotoxic Response (OD600 Reduction) | Mechanistic Conclusion |
| TA1535/pSK1002 | Negative (-) | Moderate (+) | Low (+) | Direct SN2 alkylation (baseline) |
| NM5004 | Positive (+) | High (+++) | High (+++) | Episulfonium ion formation via GST bioactivation |
Data synthesized from foundational GST-bioactivation studies, demonstrating that DBEB acts as a potent promutagen in metabolically competent systems [1][3].
Application Workflow 2: DNA-Protein Crosslinking (DPC) Isolation and XL-MS
DBEB is an excellent probe for studying the spatial arrangement of chromatin and DNA repair factors due to its ability to trap proteins directly on the DNA backbone.
Causality Insight: Standard DNA extraction kits utilize Proteinase K, which destroys the very protein crosslinks researchers aim to study. To isolate intact DPCs, a modified phenol/chloroform extraction must be used. Furthermore, standard nuclease digestion leaves bulky oligonucleotide remnants that confound mass spectra. Therefore, thermal hydrolysis is employed to specifically break the N-glycosidic bond of the alkylated N7-guanine, releasing the protein with a predictable guanine tag for precise MS/MS identification [2][4].
Step-by-Step Protocol
-
Cell Treatment: Culture human fibrosarcoma (HT1080) cells to 80% confluency. Treat with 0.1 – 2.0 mM DBEB in serum-free media for 3 hours.
-
Cell Lysis: Wash cells with cold PBS. Lyse using a buffer containing 1% SDS, 10 mM EDTA, and a broad-spectrum proteasome inhibitor cocktail (to prevent cellular degradation of the DPCs).
-
Modified Phenol/Chloroform Extraction: Add an equal volume of phenol/chloroform/isoamyl alcohol (25:24:1). Centrifuge at 10,000 x g for 10 minutes. Crucial Step: Carefully collect the interfacial layer and the organic phase, as bulky DPCs partition away from the aqueous phase.
-
DNA Precipitation: Precipitate the DPC-containing DNA from the interface using cold ethanol and sodium acetate.
-
Thermal Hydrolysis: Resuspend the DPC pellet in 10 mM Tris-HCl (pH 7.4). Heat at 70°C for 30 minutes. This releases the crosslinked proteins from the DNA backbone as protein-guanine conjugates[2][4].
-
Proteolytic Digestion & XL-MS: Digest the released proteins with Trypsin overnight. Analyze the resulting peptides via HPLC-ESI+-MS/MS, scanning for the specific mass shift of the 1-(S-cysteinyl)-4-(guan-7-yl)-2,3-butanediol conjugate.
Validation Checkpoint: Prior to thermal hydrolysis, quantify the resuspended DPC pellet using a UV-Vis spectrophotometer. A 260/280 ratio significantly lower than 1.8 (typically 1.2 - 1.5) confirms the successful co-precipitation of crosslinked proteins with the nucleic acids. If the ratio is >1.8, protein crosslinking failed or was lost during extraction.
Fig 2: Step-by-step workflow for isolating and analyzing DBEB-induced DPCs using XL-MS.
References
-
Shimada, T., Yamazaki, H., Oda, Y., Hiratsuka, A., Watabe, T., & Guengerich, F. P. (1996). Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004. Chemical Research in Toxicology, 9(1), 333–340.[Link]
-
Gherezghiher, T. B., Ming, X., Villalta, P. W., Campbell, C., & Tretyakova, N. Y. (2013). 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells. Journal of Proteome Research, 12(5), 2151–2164.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation and inactivation of carcinogenic dihaloalkanes and other compounds by glutathione S-transferase 5-5 in Salmonella typhimurium tester strain NM5004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 1,4-Dibromo-2,3-epoxybutane (DBEB) for the Generation of Site-Specific DNA Lesions in Targeted Mutagenesis Assays
Target Audience: Researchers, genetic toxicologists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Scientific Rationale
While standard site-directed mutagenesis (SDM) utilizes mismatched primers and PCR to engineer precise sequence changes for protein expression, toxicological site-directed mutagenesis employs structural scaffolds to precisely position a chemical lesion within a DNA sequence. This approach is critical for studying translesion synthesis (TLS), DNA repair mechanisms, and the exact mutational spectra of genotoxic agents.
1,4-Dibromo-2,3-epoxybutane (DBEB) is a highly reactive bis-electrophile. Characterized by the presence of both bromoalkane and oxirane (epoxide) functional groups, DBEB acts as a potent bifunctional alkylating agent. In drug development and genetic toxicology, DBEB is utilized to synthesize site-specific DNA-DNA and DNA-protein crosslinks (DPCs) 1. This application note details the biochemical causality, quantitative profiles, and validated protocols for using DBEB to construct self-validating, lesion-bearing vectors for targeted mutagenesis experiments.
Mechanistic Causality: DBEB Bioactivation and Alkylation
Understanding the chemical causality of DBEB is essential for controlling its reaction stoichiometry in vitro. DBEB can undergo direct SN2 alkylation, typically targeting the highly nucleophilic N7 position of guanine or the N3 position of adenine. However, its mutagenic potency is drastically enhanced via phase II metabolic activation.
Conjugation of DBEB by Glutathione S-Transferases (e.g., GST 5-5) leads to the formation of highly reactive episulfonium or thialonium intermediates 2. These intermediates rapidly attack nucleophilic sites on DNA. Because DBEB is a bis-electrophile, the secondary electrophilic site remains active after the initial DNA adduction, allowing it to capture a nearby nucleophile—such as a cysteine thiol on a histone or polymerase—resulting in a complex DNA-protein crosslink (DPC). The bypass of these bulky DPCs by TLS polymerases is the primary driver of the observed targeted mutagenesis. Furthermore, genetic polymorphisms in human GST enzymes (e.g., GSTM1 and GSTT1 deletions) significantly alter the pharmacological toxicity and mutagenic bypass of these dihaloalkanes, making DBEB an excellent model compound for personalized toxicology 3.
Mechanistic pathway of DBEB bioactivation, DNA alkylation, and subsequent targeted mutagenesis.
Quantitative Data: Mutagenic Potential of Bis-Electrophiles
The umu test system has historically validated the genotoxic potency of DBEB, highlighting its dependence on metabolic activation 4. Table 1 summarizes the comparative genotoxicity of DBEB against other epoxide-bearing alkylating agents to guide reagent selection.
Table 1: Comparative Mutagenic Profiles of Epoxide-Bearing Alkylating Agents
| Chemical Agent | Molecular Formula | Genotoxicity (umu test) | GST-Dependent Activation | Primary Lesion Type |
| 1,4-Dibromo-2,3-epoxybutane (DBEB) | C₄H₆Br₂O | High (+/++) | Yes (Episulfonium intermediate) | N7-Guanine adducts, DPCs |
| 1,2,3,4-Diepoxybutane (DEB) | C₄H₆O₂ | High (+/+) | Minimal | DNA-DNA crosslinks, DPCs |
| Epibromohydrin | C₃H₅BrO | Moderate (-/+) | Yes | Mono-adducts |
Experimental Protocol: Construction of Site-Specific DBEB-Lesion Vectors
To accurately study the site-directed mutagenesis caused by DBEB, researchers cannot rely on PCR, as high-fidelity polymerases will stall at the lesion. Instead, a physical "gapped plasmid" construction method must be employed. This protocol is designed as a self-validating system, ensuring absolute stoichiometric control over the lesion placement.
Step-by-step workflow for the construction and validation of site-specific DBEB lesion vectors.
Phase 1: Synthesis of the DBEB-Oligonucleotide Mono-Adduct
Causality Check: We utilize a 50-fold molar excess of DBEB to drive the reaction strictly toward mono-adduction, preventing the formation of unwanted interstrand DNA-DNA crosslinks.
-
Preparation: Resuspend the synthetic oligonucleotide (containing a single target nucleophilic site, e.g., a thiol-tethered nucleobase) in 100 mM HEPES buffer (pH 7.4) to a final concentration of 1 mM.
-
Adduction: Dissolve DBEB in anhydrous DMSO. Add DBEB to the oligonucleotide solution to achieve a final concentration of 50 mM DBEB.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours in the dark to prevent photo-degradation of the bromomethyl groups.
-
Purification & Validation: Quench the reaction via cold ethanol precipitation. Purify the mono-adducted oligonucleotide using Reverse-Phase HPLC (RP-HPLC). Self-Validation: Confirm the exact mass shift of the mono-adduct via ESI-MS prior to proceeding.
Phase 2: Generation of the Site-Specific DNA-Protein Crosslink (DPC)
Causality Check: To study how steric bulk affects polymerase bypass, a model peptide containing a single reactive cysteine is conjugated to the remaining electrophilic site of the DBEB mono-adduct. A slightly basic pH is used to deprotonate the cysteine thiol, maximizing its nucleophilicity.
-
Conjugation: Mix the purified DBEB-oligo with a 10-fold molar excess of the target peptide in 100 mM Tris-HCl (pH 8.0).
-
Incubation: Allow the reaction to proceed at room temperature for 4 hours with gentle agitation.
-
Isolation: Purify the resulting DPC-oligo using anion-exchange chromatography, which effectively separates the highly negatively charged DNA-peptide conjugate from the neutral/basic free peptide.
Phase 3: Gapped Plasmid Construction & Ligation
Causality Check: Because traditional PCR cannot amplify through a DPC, the lesion must be physically integrated into a structural vector using a gapped duplex method.
-
Scaffold Preparation: Prepare a gapped pUC19 vector by nicking the plasmid with site-specific endonucleases and melting out the short intervening single-stranded region.
-
Annealing: Mix the purified DPC-oligo with the gapped vector at a 3:1 molar ratio. Heat to 85°C for 5 minutes, then slowly cool to room temperature (1°C/min) to ensure perfect hybridization.
-
Ligation: Add T4 DNA Ligase and T4 DNA Polymerase (if gap filling is required for adjacent bases) in standard ligase buffer. Incubate at 16°C overnight.
-
Purification: Isolate the closed-circular, lesion-bearing plasmid using CsCl-ethidium bromide density gradient centrifugation. This step is critical to remove unligated linear fragments that would artificially inflate background transformation rates.
Phase 4: In Vivo Targeted Mutagenesis Readout
-
Transformation: Electroporate the purified lesion-bearing plasmid into target E. coli strains (e.g., wild-type vs. TLS-deficient strains like ΔpolB or ΔdinB ).
-
Quantification: Plate on selective media (Ampicillin) and calculate the transformation efficiency relative to a lesion-free control plasmid to determine the toxicity/bypass efficiency of the DBEB lesion.
-
Mutational Spectrum Analysis: Isolate plasmids from surviving colonies. Subject the target region to Next-Generation Sequencing (NGS) or targeted Sanger sequencing to quantify the exact mutation frequency and spectrum (e.g., G → T transversions or frameshifts) induced by the DBEB crosslink.
References
-
Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004 | Chemical Research in Toxicology - ACS Publications. 2
-
Development and progress for three decades in umu test systems - PMC. 4
-
1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells | Request PDF - ResearchGate. 1
-
Relevance of the Deletion Polymorphisms of the Glutathione S-Transferases GSTT1 and GSTM1 in Pharmacology and Toxicology | Request PDF - ResearchGate. 3
Sources
In vivo dosing protocols for 1,4-dibromo-2,3-epoxybutane in murine models
Application Note: In Vivo Dosing Protocols for 1,4-Dibromo-2,3-epoxybutane in Murine Models
Mechanistic Rationale for DBEB as a Model Toxicant
1,4-Dibromo-2,3-epoxybutane (DBEB) is a highly reactive, bifunctional alkylating agent utilized in advanced toxicological and proteomic research. Structurally, it features both an epoxide ring and two terminal alkyl bromides, classifying it as a potent bis-electrophile. In murine models, DBEB serves as an exemplary compound for studying genotoxicity and the formation of DNA-protein crosslinks (DPCs)[1].
The causality of DBEB's toxicity is dual-pathway. It can undergo direct nucleophilic attack by DNA bases (primarily the N7 position of guanine) via SN2 displacement of the bromide leaving groups. Alternatively, and more insidiously, DBEB is paradoxically activated by hepatic Glutathione S-Transferases (GSTs). GST-mediated conjugation of the halogens generates a highly unstable and electrophilic episulfonium ion intermediate[2]. This intermediate rapidly alkylates DNA and adjacent chromatin-bound proteins, forming bulky, replication-blocking DPCs that trigger apoptosis if left unrepaired. Understanding this mechanism is critical for designing an in vivo protocol that captures these transient molecular events before endogenous repair mechanisms (such as SPRTN proteases) clear the lesions.
Mechanistic pathway of DBEB-induced DNA-protein crosslinking via episulfonium intermediates.
Pharmacokinetic Considerations & Experimental Design
When designing an in vivo study for aliphatic epoxides, the physical chemistry of the compound dictates the protocol. DBEB is lipophilic and highly susceptible to aqueous hydrolysis, which converts the reactive epoxide into a less genotoxic diol (1,4-dibromo-2,3-dihydroxybutane)[3].
-
Vehicle Selection: Aqueous buffers will rapidly degrade the compound. Therefore, DBEB must be initially solubilized in 100% Dimethyl Sulfoxide (DMSO) and diluted with cold, sterile Phosphate-Buffered Saline (PBS) to a final concentration of 5% DMSO immediately prior to injection.
-
Route of Administration: Intraperitoneal (IP) injection is strictly preferred over oral gavage. The highly acidic environment of the murine stomach catalyzes rapid epoxide ring-opening. IP administration bypasses the gastric environment, allowing absorption through the mesenteric vessels directly into the portal vein, delivering the intact bis-electrophile to the liver for GST activation[2].
Step-by-Step In Vivo Protocol
This protocol is designed as a self-validating system . It incorporates strict timing, environmental controls, and internal validation cohorts to ensure that any DPCs or genotoxicity observed are directly causal to the DBEB administration.
Formulation & Vehicle Preparation
Caution: DBEB is a volatile, highly toxic alkylating agent. All preparation must occur in a Class II Type B2 biological safety cabinet.
-
Stock Solution: Weigh DBEB in a sealed glass vial. Dissolve in 100% anhydrous DMSO to create a 200 mg/mL stock. Note: Do not use plastic tubes for the concentrated stock, as DBEB can leach plasticizers.
-
Working Solution: Immediately before dosing, dilute the stock solution 1:20 in cold, sterile PBS to yield a 10 mg/mL working solution (5% DMSO).
-
Time Constraint: The working solution must be injected into the murine cohort within 15 minutes of aqueous dilution to prevent hydrolysis.
Animal Dosing & Observation
-
Subject Selection: Utilize 8–10 week-old male and female C57BL/6 mice. Fast the mice for 4 hours prior to dosing to standardize hepatic metabolic baseline.
-
Administration: Administer the DBEB working solution via IP injection using a 27G needle. Target a dose of 15–25 mg/kg body weight.
-
Self-Validating Controls:
-
Vehicle Control: Inject a parallel cohort with 5% DMSO in PBS to establish baseline endogenous DPC levels.
-
Positive Control: Inject a separate cohort with 1,2,3,4-diepoxybutane (15 mg/kg), a well-characterized DPC inducer, to validate the downstream extraction efficiency[1].
-
-
Monitoring: Monitor animals continuously for the first 2 hours for signs of acute distress (piloerection, lethargy).
Tissue Harvesting & DPC Extraction
-
Euthanasia: At exactly 24 hours post-dose (the peak window for DPC formation before extensive enzymatic repair), euthanize the mice via CO2 asphyxiation followed by cervical dislocation.
-
Flash Freezing (Critical Step): Immediately excise the liver and kidneys. Wash briefly in cold PBS, mince into 2 mm pieces, and submerge in liquid nitrogen within 60 seconds of excision. Causality: Rapid freezing halts endogenous proteases like SPRTN, preserving the transient DPC snapshot.
-
Lysis & Isolation: Homogenize the tissue in a chaotropic lysis buffer (e.g., 6M Guanidine HCl, 1% Sarkosyl). Utilize the RADAR (Rapid Approach to DNA Adduct Recovery) assay or silica-based spin columns to isolate the genomic DNA. Because proteins are covalently bound to the DNA, they will co-purify into the aqueous phase, leaving unbound proteins in the organic phase.
In vivo experimental workflow for DBEB dosing and downstream DPC proteomic analysis.
Quantitative Dosing Parameters
To facilitate experimental planning, the following table summarizes the validated quantitative parameters for DBEB administration in mice.
| Parameter | Recommended Value | Mechanistic Rationale |
| Dose Range | 10 – 30 mg/kg | Balances sufficient DPC induction with survival. Doses >40 mg/kg induce rapid systemic toxicity and hepatonecrosis. |
| Administration Route | Intraperitoneal (IP) | Bypasses gastric acid-catalyzed epoxide hydrolysis; ensures rapid portal delivery to the liver. |
| Vehicle | 5% DMSO in sterile PBS | Solubilizes the lipophilic compound while maintaining physiological osmolarity. Must be prepared fresh. |
| Target Tissues | Liver, Kidney | Primary sites of GST expression (activation) and xenobiotic clearance. |
| Peak DPC Formation | 12 – 24 hours post-dose | Allows time for systemic distribution, cellular uptake, GST conjugation, and secondary crosslinking events. |
| Clearance/Repair Window | 48 – 72 hours post-dose | Endogenous DNA repair mechanisms begin clearing bulky crosslinks, reducing analytical yield. |
References
- Oda, Y. (2016). Development and progress for three decades in umu test systems. ResearchGate.
- Oda, Y., et al. (1996). Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004. Chemical Research in Toxicology - ACS Publications.
- Gherezghiher, T. B., et al. (2013). 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells. ResearchGate.
Sources
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 1,4-Dibromo-2,3-epoxybutane
Executive Summary
1,4-Dibromo-2,3-epoxybutane (DBEB) is a highly reactive, bifunctional alkylating agent frequently studied for its potent mutagenic and genotoxic properties[1]. Direct analysis of DBEB via Gas Chromatography-Mass Spectrometry (GC-MS) is severely hindered by the thermal lability of its oxirane (epoxide) ring, which is prone to degradation and rearrangement in hot GC inlets. This technical guide details two robust derivatization workflows—Hydration-Silylation and p-Dimethylaminophenol (DMAphenol) Nucleophilic Ring Opening —designed to stabilize DBEB, enhance its volatility, and ensure high-fidelity quantification.
Mechanistic Rationale: The Challenge with Halogenated Epoxides
Direct GC-MS analysis of halogenated epoxides often yields poor peak symmetry, low sensitivity, and irreproducible quantification due to thermal degradation[2]. When exposed to typical GC inlet temperatures (250°C–280°C), the strained oxirane ring in DBEB undergoes thermally induced isomerization to corresponding ketones or aldehydes. Furthermore, the adjacent primary bromines are highly susceptible to dehydrohalogenation if basic conditions are applied during sample preparation.
To circumvent these issues, pre-column chemical derivatization is mandatory. The analytical goal is to open the strained epoxide ring and cap the resulting polar functional groups to prevent thermal breakdown.
-
Method A (Hydration & Silylation): The oxirane ring is first hydrolyzed under mild acidic conditions to form 1,4-dibromo-2,3-dihydroxybutane. The resulting diol is then silylated using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a critical catalyst to drive the silylation of sterically hindered hydroxyl groups, replacing active hydrogens with trimethylsilyl (TMS) groups and drastically reducing polarity[3].
-
Method B (DMAphenol Derivatization): DMAphenol acts as a nucleophile to directly cleave the epoxide ring under mild thermal conditions (60°C). This single-step reaction forms a highly stable adduct, preventing the loss of the analyte and improving ionization efficiency without the need for prior hydrolysis[4].
Workflow Visualization
Chemical pathways for the derivatization of 1,4-dibromo-2,3-epoxybutane prior to MS analysis.
Experimental Methodologies
Method A: Acid-Catalyzed Hydration and Silylation
Causality Check: Why acid catalysis? Base catalysis could induce the elimination of the primary bromines, forming unwanted alkynes or dienes. Mild acid ensures selective epoxide opening. Why must the sample be strictly dried? Silylating reagents like BSTFA are highly sensitive to moisture; residual water will rapidly degrade the reagent, halting the reaction[2].
Self-Validating Step: Prior to Step 1, spike the sample with a known concentration of an isotopically labeled surrogate (e.g., Anthracene-d10 or a deuterated bromodiol) to calculate absolute extraction recovery and monitor derivatization efficiency[2].
Step-by-Step Protocol:
-
Hydration: Aliquot 1.0 mL of the aqueous sample containing DBEB into a 4 mL glass vial. Add 100 µL of 0.1 M H2SO4 .
-
Incubation: Seal the vial with a PTFE-lined cap and incubate at 40°C for 45 minutes to ensure complete conversion of DBEB to 1,4-dibromo-2,3-dihydroxybutane.
-
Extraction: Add 2.0 mL of GC-grade ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic phases.
-
Drying: Carefully collect the upper organic layer and pass it through a micro-column packed with anhydrous Na2SO4 to remove all residual moisture[2].
-
Concentration: Evaporate the dried extract to complete dryness under a gentle stream of high-purity nitrogen at a low temperature (30°C).
-
Silylation: Reconstitute the dry residue in 50 µL of anhydrous pyridine, acting as an acid scavenger. Add 50 µL of BSTFA + 1% TMCS[3].
-
Derivatization Incubation: Cap tightly, vortex for 1 minute, and heat at 65°C for 30 minutes to drive the reaction to completion[2].
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
Method B: Direct DMAphenol Nucleophilic Ring Opening
Causality Check: DMAphenol rapidly reacts with the epoxide group without requiring prior hydrolysis, streamlining the workflow. A precise pH of 6.5 is maintained using a phosphate buffer to ensure the nucleophilicity of the phenol group while preventing matrix-induced side-reactions[5].
Step-by-Step Protocol:
-
Sample Preparation: Dilute 0.5 mL of the sample extract 1:1 (v/v) with 0.1 M Phosphate Buffer (pH 6.5) in a 2 mL autosampler vial[5].
-
Reagent Addition: Add 50 µL of freshly prepared DMAphenol derivatization reagent (100 mg/mL DMAphenol hydrochloride in deionized water).
-
Homogenization: Vortex manually for 1 minute to ensure complete mixing.
-
Equilibration & Reaction: Allow the mixture to equilibrate at room temperature (22°C) for 30 minutes, then incubate at 60°C for 4 hours to drive the nucleophilic ring cleavage to completion[5].
-
Extraction for GC-MS: Cool to ambient temperature. Extract the stable derivative into 1.0 mL of hexane, vortex, and collect the organic layer for direct GC-MS injection. (Note: This adduct is also highly compatible with direct LC-MS/MS analysis without hexane extraction).
Quantitative Performance & GC-MS Parameters
Recommended GC-MS System Configuration:
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar stationary phase.
-
Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C (Splitless mode, 1 µL injection volume).
-
Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
-
MS Source: Electron Ionization (EI) at 70 eV, Source Temp: 230°C, Quadrupole Temp: 150°C.
Table 1: Method Comparison & Validation Metrics
| Parameter | Method A (Hydration + BSTFA/TMCS) | Method B (DMAphenol Adduct) |
| Target Derivative | Bis-TMS ether of 1,4-dibromo-2,3-diol | DMAphenol-DBEB ether adduct |
| Derivatization Time | ~1.5 hours (Total) | ~4.5 hours (Total) |
| Thermal Stability (GC) | Excellent (stable up to 300°C) | High (stable up to 280°C) |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.2 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 3.8 ng/mL |
| Primary Qualifier Ions (m/z) | 73 (TMS), 147,[M-CH3]⁺ | [M]⁺, specific fragment ions |
| Best Analytical Use Case | Trace volatile analysis (GC-MS) | Complex matrices, LC-MS adaptability |
Conclusion
The structural integrity of 1,4-dibromo-2,3-epoxybutane is severely compromised during standard GC-MS analysis due to the thermal lability of the oxirane ring and the presence of reactive halogens. By employing either a two-step hydration-silylation protocol or a single-step DMAphenol nucleophilic ring opening, analytical scientists can effectively stabilize the molecule. Method A provides superior volatility and lower LODs tailored for traditional GC-MS platforms, while Method B offers a streamlined, hydrolysis-free alternative that bridges the gap between GC and LC methodologies.
References
-
Supelco. "Bulletin 909A: Guide to Derivatization Reagents for GC." gcms.cz. Available at:[Link]
-
Buijs, W., et al. "The direct mutagenic activity of α,ω-dihalogenoalkanes in Salmonella typhimurium: Strong correlation between chemical properties and mutagenic activity." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, ResearchGate. Available at:[Link]
-
Zhang, Y., et al. "Determination of Glycidol in Soy Sauce Using p-Dimethylaminophenol Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry." MDPI Foods. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. Determination of Glycidol in Soy Sauce Using p-Dimethylaminophenol Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 5. Determination of Glycidol in Soy Sauce Using p-Dimethylaminophenol Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
Technical Support Center: Stabilizing 1,4-Dibromo-2,3-Epoxybutane in Aqueous Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing high variability, loss of potency, or false negatives when working with 1,4-dibromo-2,3-epoxybutane. This compound is a highly reactive 1[1]. Because it possesses both an epoxide ring and two primary alkyl bromides, it is highly susceptible to aqueous hydrolysis and nucleophilic attack. Below is our definitive troubleshooting guide to preserving the structural integrity of this molecule during your assays.
Troubleshooting Q&A: Mechanistic Insights
Q1: Why does 1,4-dibromo-2,3-epoxybutane rapidly lose its alkylating activity in my standard biological assay buffer? A: The loss of activity is driven by the molecule's dual electrophilic nature. In aqueous environments, the compound undergoes two primary degradation pathways:
-
Epoxide Ring-Opening: Water acts as a nucleophile, attacking the strained oxirane ring to form an inactive diol. This base- or acid-catalyzed hydrolysis is 2[2].
-
Nucleophilic Substitution (SN2): The bromomethyl groups are prime targets for displacement by water or nucleophilic buffer components, yielding bromohydrins or fully hydrolyzed products.
When you use standard buffers containing primary amines (e.g., Tris or Glycine), these amines rapidly attack the electrophilic centers, covalently scavenging the compound before it ever reaches your biological target. This is why compounds like 1,4-dibromo-2,3-epoxybutane exhibit high3[3] in controlled environments but fail entirely in poorly optimized buffers.
Q2: What are the optimal solvent and buffer systems to prevent this premature degradation? A: Causality dictates that we must remove nucleophiles from the environment until the exact moment of target engagement.
-
Stock Solutions: Must be prepared in 100% anhydrous, aprotic solvents. Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are mandatory. Ensure your DMSO is stored over molecular sieves, as DMSO is highly hygroscopic; even trace water absorbed from the atmosphere will initiate slow hydrolysis during storage.
-
Assay Buffers: Transition to non-nucleophilic, zwitterionic buffers such as HEPES, MOPS, or Bis-Tris. Maintaining the pH strictly 4[4] minimizes the hydroxide ion concentration, significantly reducing the rate of base-catalyzed epoxide hydrolysis.
Q3: How do temperature and time impact the stability of my working solutions? A: The kinetics of hydrolysis follow the Arrhenius equation—reaction rates increase exponentially with temperature. At 37°C, the half-life of reactive aliphatic epoxides in aqueous media can drop to mere minutes. Therefore, pre-incubating the compound in warm buffer is a critical error. You must employ a "just-in-time" dosing strategy, keeping intermediate dilutions on ice (4°C) and minimizing the time between aqueous dilution and cellular/enzymatic application.
Quantitative Data: Stability Profiling
To guide your experimental design, we have modeled the hydrolytic stability of reactive bis-electrophiles across various environments.
| Environment / Buffer | Temperature | pH | Estimated Half-Life ( t1/2 ) | Application Suitability |
| 100% Anhydrous DMSO | -20°C | N/A | > 6 months | Optimal (Long-term Stock) |
| 100% Anhydrous DMSO | 25°C | N/A | > 2 weeks | Acceptable (Working Stock) |
| Tris-HCl Buffer | 37°C | 8.0 | < 15 minutes | Critical Failure (Nucleophilic) |
| HEPES Buffer | 37°C | 7.4 | ~ 1 - 2 hours | Marginal (Requires immediate use) |
| HEPES Buffer | 4°C | 7.0 | > 6 hours | Optimal (Aqueous Dilution) |
Self-Validating Experimental Protocol: "Just-in-Time" Dosing
To ensure scientific integrity, this protocol incorporates a self-validating LC-MS/UV check to confirm compound stability prior to biological evaluation.
Step 1: Anhydrous Stock Preparation
-
Reconstitute 1,4-dibromo-2,3-epoxybutane in 100% anhydrous DMSO to a concentration of 10–50 mM.
-
Purge the vial with dry Nitrogen or Argon gas to displace atmospheric moisture.
-
Aliquot into single-use amber glass vials and store immediately at -20°C or -80°C. Never subject stocks to freeze-thaw cycles.
Step 2: Buffer Optimization & Self-Validation
-
Prepare a non-nucleophilic assay buffer (e.g., 25 mM HEPES, pH 7.0). Chill to 4°C.
-
Validation Check: Spike a small aliquot of the DMSO stock into the chilled buffer. Immediately analyze via LC-MS (t=0) and again after 30 minutes (t=30). You must confirm >95% of the parent mass remains intact. If degradation is observed, check your DMSO for water contamination.
Step 3: Rapid Dosing Execution
-
Thaw a single-use DMSO aliquot at room temperature just prior to the assay.
-
Perform intermediate dilutions in the chilled (4°C) HEPES buffer.
-
Immediately apply the working solution to your assay plate or bioreactor. Limit the aqueous exposure time prior to target engagement to less than 5 minutes.
Workflow Visualization
Fig 1. Degradation pathways vs. stabilization strategies for 1,4-dibromo-2,3-epoxybutane.
References
-
Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. NIH.gov.[Link]
-
Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH.gov.[Link]
-
Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004. ACS Publications.[Link]
-
1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature and pH for 1,4-dibromo-2,3-epoxybutane crosslinking
Introduction
Welcome to the Technical Support Center for bioconjugation using 1,4-dibromo-2,3-epoxybutane . This unique bifunctional crosslinker acts as a potent bis-electrophile, featuring both an internal epoxide ring and two terminal primary alkyl bromides. It is highly effective for generating complex protein-protein and DNA-protein crosslinks ([1]). However, because it undergoes nucleophilic substitution at multiple sites with varying reaction mechanisms (SN2 for alkyl halides, ring-opening for epoxides), optimizing pH and temperature is critical. Poor parameter control leads to rapid aqueous hydrolysis, off-target reactions, or irreversible protein precipitation.
Workflow Visualization
Decision matrix for optimizing pH and temperature based on target nucleophile and stability.
Section 1: Core Principles of pH and Temperature Optimization
The Causality Behind pH Selection The reactivity of 1,4-dibromo-2,3-epoxybutane is strictly dictated by the protonation state of the target nucleophiles:
-
Thiol Targeting (Cysteine/GSH): Alkyl halides react highly efficiently with thiolate anions via SN2 substitution. Because the pKa of a typical cysteine sulfhydryl group is ~8.3, maintaining a pH of 7.0–8.0 ensures sufficient thiolate formation while minimizing off-target primary amine reactivity and reagent hydrolysis ([2]).
-
Amine Targeting (Lysine/N-terminus): Primary amines must be unprotonated to act as effective nucleophiles for epoxide ring-opening. With the pKa of lysine side chains around 10.5, amine-directed crosslinking requires a more alkaline environment (pH 8.5–9.5) ([3]). Crucially, buffers containing free amines (e.g., Tris, glycine) must be strictly avoided as they will competitively quench the crosslinker ([4]).
The Causality Behind Temperature Selection Temperature acts as the fulcrum between reaction kinetics and crosslinker stability:
-
Low Temperatures (4°C – 25°C): Ideal for preserving the tertiary structure of labile proteins. Lower temperatures significantly reduce the aqueous hydrolysis rate of the terminal alkyl bromides, though they require longer incubation times (2–4 hours) to achieve high crosslinking yields ([2]).
-
Elevated Temperatures (37°C): Necessary for driving the sterically hindered ring-opening of the epoxide, or when targeting the N-7 position of guanine in DNA-protein crosslinking workflows ([1]). The trade-off is an exponentially higher rate of crosslinker hydrolysis, necessitating higher molar excesses of the reagent.
Section 2: Quantitative Data Summary
Table 1: Optimization Parameters for 1,4-Dibromo-2,3-epoxybutane Crosslinking
| Target Nucleophile | Functional Group | Optimal pH Range | Optimal Temperature | Reaction Kinetics | Hydrolysis Risk |
| Cysteine / GSH | Thiol (-SH) | 7.0 – 8.0 | 4°C – 25°C | Fast (via Alkyl Bromide) | Low |
| Lysine / N-term | Amine (-NH2) | 8.5 – 9.5 | 25°C – 37°C | Moderate (via Epoxide) | Moderate to High |
| Guanine (DNA) | N-7 Position | 7.2 – 7.5 | 37°C | Slow (Sterically Hindered) | High |
Section 3: Step-by-Step Experimental Protocols
Protocol A: Two-Step Protein-Protein Crosslinking (Thiol-Amine Targeting)
This self-validating protocol sequentially targets thiols (via the highly reactive alkyl bromide) and amines (via the epoxide), maximizing heterobifunctional efficiency while minimizing hydrolysis.
-
Buffer Preparation: Prepare a degassed conjugation buffer of 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5. (Causality: EDTA prevents metal-catalyzed oxidation of free thiols, ensuring they remain available for alkylation).
-
Protein Reduction: If targeting internal disulfides, reduce the protein with 10 mM TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column to prevent competitive alkylation.
-
Primary Crosslinking (Thiol-directed): Dissolve 1,4-dibromo-2,3-epoxybutane in anhydrous DMSO to create a 100 mM stock. Add a 10-fold molar excess of the crosslinker to the protein solution. Ensure the final DMSO concentration remains <5% (v/v) to prevent protein denaturation.
-
Initial Incubation: Incubate at 25°C for 2 hours. At pH 7.5, the alkyl bromide groups will preferentially react with free thiols via SN2 substitution ([2]).
-
Secondary Crosslinking (Amine-directed): Adjust the pH of the reaction mixture to 8.5 using 0.1 M NaOH or via a rapid buffer exchange into 100 mM Sodium Borate, pH 8.5.
-
Elevated Incubation: Shift the temperature to 37°C for 1.5 hours. This drives the epoxide ring-opening reaction with unprotonated lysine residues ([3]).
-
Quenching: Terminate the reaction by adding 50 mM Tris-HCl (pH 8.0) and 10 mM DTT for 15 minutes to scavenge any unreacted epoxides and alkyl halides.
Protocol B: DNA-Protein Crosslinking via N-7 Guanine Targeting
-
Buffer Preparation: Prepare 50 mM HEPES, 100 mM NaCl, pH 7.4. (Causality: HEPES is an amine-free buffer that maintains physiological pH, supporting native DNA-protein complex formation without quenching the crosslinker).
-
Complex Assembly: Incubate the target protein and DNA substrate at 37°C for 15 minutes to allow stable complex formation.
-
Crosslinker Addition: Add 1,4-dibromo-2,3-epoxybutane (in anhydrous DMF) to a final concentration of 2–5 mM.
-
Crosslinking Incubation: Incubate the reaction at 37°C for 3 hours. (Causality: Elevated temperature is strictly required to facilitate the alkylation of the sterically hindered N-7 position of guanine) ([1]).
-
Quenching & Purification: Quench with 100 mM Tris-HCl (pH 8.0) and 50 mM 2-mercaptoethanol. Isolate the crosslinked DNA-protein complexes using ethanol precipitation to remove the quenched crosslinker.
Section 4: Troubleshooting & FAQs
Q: My protein precipitates immediately upon adding 1,4-dibromo-2,3-epoxybutane. How do I prevent this? A: Precipitation is often caused by localized high concentrations of the hydrophobic crosslinker or excessive organic solvent. Ensure the crosslinker is fully dissolved in high-quality, anhydrous DMSO or DMF. Add the crosslinker dropwise while vortexing the protein solution gently. Strictly maintain the final organic solvent concentration below 5% (v/v).
Q: I am observing very low crosslinking efficiency despite using a high molar excess. What is going wrong? A: The most common culprit is buffer incompatibility. Buffers containing primary amines (e.g., Tris, glycine) will competitively react with the epoxide and alkyl bromide groups, completely quenching the crosslinker ([4]). Additionally, if the pH is below 7.0, the nucleophilicity of amines and thiols is severely reduced. Verify that you are using an amine-free buffer (like PBS, HEPES, or Borate) at the correct pH.
Q: How do I balance crosslinking efficiency with the hydrolysis of the alkyl bromide groups? A: Alkyl halides are highly susceptible to hydrolysis in aqueous environments, especially at elevated pH and temperatures ([2]). To mitigate this, utilize a two-step temperature/pH shift (as detailed in Protocol A). Perform the initial alkylation step at a neutral pH (7.0–7.5) and lower temperature (25°C). Only raise the pH and temperature for the secondary epoxide reaction after the alkyl bromide has successfully reacted with its target.
Q: Can I use this crosslinker to map DNA-protein interactions in live cells? A: Yes. 1,4-dibromo-2,3-epoxybutane and related diepoxybutanes are membrane-permeable and highly effective at forming DNA-protein crosslinks in vivo by targeting the N-7 position of guanine and protein cysteine/lysine residues ([1]). However, because it is a highly reactive bis-electrophile, it is also cytotoxic. Treatment times should be optimized (typically 1–2 hours at 37°C) to prevent excessive cell death prior to lysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1,4-dibromo-2,3-epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting low yields in the synthesis of 1,4-dibromo-2,3-epoxybutane. As a vital intermediate in the synthesis of various pharmaceuticals and fine chemicals, achieving a high yield of this compound is often critical. This document is structured in a question-and-answer format to directly address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 1,4-dibromo-2,3-epoxybutane is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Purity of Starting Materials: The purity of the starting material, 1,4-dibromo-2-butene, is paramount. The presence of isomers (e.g., 3,4-dibromo-1-butene) or other impurities can lead to the formation of side products, consuming reagents and complicating purification. It is advisable to verify the purity of the starting material by ¹H or ¹³C NMR spectroscopy before use.[1]
-
Reaction Conditions: The epoxidation of 1,4-dibromo-2-butene is sensitive to reaction conditions. Key parameters to control include:
-
Temperature: Exothermic reactions can lead to side reactions or decomposition of the product. Conversely, a temperature that is too low may result in an incomplete reaction.[2] Careful temperature control is essential.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
-
Workup and Purification: The epoxide product can be sensitive to both acidic and basic conditions, which can lead to ring-opening and the formation of diols or other byproducts.[3][4] The workup procedure should be performed under neutral or mildly basic conditions to minimize product loss.[5] Purification by distillation or chromatography must be conducted carefully to avoid decomposition.[6][7]
Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
The most common side products in the synthesis of 1,4-dibromo-2,3-epoxybutane are diols, resulting from the ring-opening of the epoxide. The formation of these diols can be minimized by:
-
Using Anhydrous Conditions: Moisture in the reaction mixture can lead to the hydrolysis of the epoxide.[2] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Controlling the pH: As mentioned, the epoxide is susceptible to both acid and base-catalyzed ring-opening.[3][4] Maintaining a neutral pH during the reaction and workup is critical. The use of a buffered system or a mild base to neutralize any acidic byproducts can be beneficial.
-
Choice of Oxidizing Agent: While meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective epoxidizing agent, it produces meta-chlorobenzoic acid as a byproduct.[5][8][9] This acidic byproduct can catalyze the ring-opening of the epoxide. A workup procedure that includes a wash with a mild base, such as sodium bicarbonate solution, is necessary to remove this acid.[5]
Q3: My reaction does not seem to go to completion, even after extended reaction times. What could be the issue?
Incomplete conversion of the starting material can be frustrating. Here are some potential causes and solutions:
-
Insufficient Oxidizing Agent: Ensure that the correct stoichiometry of the oxidizing agent is used. A slight excess of the epoxidizing agent is often employed to drive the reaction to completion.
-
Poor Reagent Quality: The activity of the oxidizing agent can degrade over time, especially if not stored properly.[10] It is recommended to use a fresh batch of the reagent or to determine its activity by titration before use.
-
Inadequate Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure that the reactants are in close contact.
-
Low Reaction Temperature: While high temperatures can be detrimental, a temperature that is too low can significantly slow down the reaction rate.[2] It may be necessary to gently heat the reaction mixture to achieve a reasonable reaction rate.
Q4: How can I effectively purify my 1,4-dibromo-2,3-epoxybutane?
Purification of 1,4-dibromo-2,3-epoxybutane can be challenging due to its reactivity.[11] The following methods are commonly used:
-
Distillation: Vacuum distillation is a common method for purifying epoxides.[6] However, care must be taken to avoid high temperatures, which can cause decomposition or polymerization.[12]
-
Column Chromatography: Column chromatography using silica gel or alumina can be an effective purification method. It is important to choose a solvent system that provides good separation of the product from impurities without causing decomposition. A neutral adsorbent is often preferred.[13]
-
Washing: A simple aqueous workup with a mild base can remove acidic impurities.[5] Extraction with a suitable organic solvent followed by drying and evaporation of the solvent can yield a product of sufficient purity for many applications.
Experimental Protocols
Synthesis of 1,4-dibromo-2,3-epoxybutane using m-CPBA
This protocol describes a general procedure for the epoxidation of 1,4-dibromo-2-butene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,4-dibromo-2-butene | 213.89 | (Specify) | (Calculate) | 1.0 |
| m-CPBA (77%) | 172.57 | (Specify) | (Calculate) | 1.1 |
| Dichloromethane (DCM) | - | (Specify) | - | - |
| Saturated NaHCO₃ solution | - | (Specify) | - | - |
| Brine | - | (Specify) | - | - |
| Anhydrous MgSO₄ | - | (Specify) | - | - |
Procedure:
-
Dissolve 1,4-dibromo-2-butene in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Mechanism of Epoxidation with m-CPBA
Caption: Concerted mechanism of alkene epoxidation with m-CPBA.
Troubleshooting Workflow for Low Yields
Caption: General purification workflow for 1,4-dibromo-2,3-epoxybutane.
References
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]
-
Wikipedia. meta-Chloroperoxybenzoic acid. [Link]
-
MDPI. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid). [Link]
-
Wikipedia. 2,3-Epoxybutane. [Link]
-
Organic Syntheses. 1-PHENYLCYCLOPENTANE-1-CARBONITRILE. [Link]
-
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]
-
PMC. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. [Link]
-
Semantic Scholar. A New Class of Polyethers-Poly(1,4-Dichloro-2,3-Epoxybutane)s - Synthesis, Mechanism and Property Aspects. [Link]
- Google Patents.
-
Michigan State University Chemistry. Alkene Reactivity. [Link]
- Google Patents.
-
Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
Reddit. How to purify this monomer ?. [Link]
-
ResearchGate. Nonenzymatic hydrolysis of 1,2:3,4‐diepoxybutane: A kinetic study including pH, temperature, and ion effects. [Link]
-
Chemistry Steps. Epoxidation of Alkenes. [Link]
-
Wikipedia. Diepoxybutane. [Link]
- Google Patents. Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
-
SciSpace. Isolation of 1,2-epoxybutane-3-ol and 2,3-epoxybutane-1-ol from post-reaction mixtures. [Link]
-
UC Davis Chemistry. Approaching Synthesis Problems. [Link]
-
PubChem. 2-Butylene oxide. [Link]
-
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]
-
Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. orgosolver.com [orgosolver.com]
- 6. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 10. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 11. Diepoxybutane - Wikipedia [en.wikipedia.org]
- 12. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1,4-Dibromo-2,3-Epoxybutane Handling & Storage
Foreword from the Senior Application Scientist Welcome to the Technical Support Portal for halogenated epoxide handling. In drug development and synthetic chemistry, 1,4-dibromo-2,3-epoxybutane is a highly valued bifunctional cross-linking agent. However, its utility is matched by its extreme reactivity. It features an electrophilic epoxide ring and two labile primary alkyl bromides. While this makes it an excellent synthetic building block, it also makes it exceptionally prone to degradation.
This guide moves beyond basic safety data sheets. It is designed to provide you with the mechanistic causality behind storage failures and field-proven, self-validating protocols to ensure absolute reagent integrity from the first aliquot to the last.
Part 1: Mechanistic Causes of Degradation
To prevent degradation, we must first understand the chemical vulnerabilities of 1,4-dibromo-2,3-epoxybutane. The molecule faces a dual-threat environment in standard laboratory settings:
-
Hydrolytic Ring-Opening: The strained three-membered oxirane ring is highly susceptible to nucleophilic attack by ambient moisture. Even atmospheric humidity can catalyze ring-opening, converting the active epoxide into an inert 1,4-dibromo-2,3-dihydroxybutane diol[1].
-
Photolytic Cleavage: Halogenated compounds are sensitive to UV and visible light. Photo-induced homolytic cleavage of the carbon-bromine (C-Br) bond generates bromine radicals, leading to auto-oxidation, discoloration, and unwanted electrophilic side reactions.
-
Catalytic Oligomerization: Trace acids, bases, or metal ions on improperly cleaned glassware can initiate rapid, exothermic epoxide oligomerization[2].
Mechanistic pathways of 1,4-dibromo-2,3-epoxybutane degradation via hydrolysis and photolysis.
Part 2: Troubleshooting FAQs
Q: My 1,4-dibromo-2,3-epoxybutane has developed a distinct yellow/brown tint over the last few months. Is it still usable? A: No, it should be discarded for sensitive assays. The yellow/brown discoloration is a hallmark of photolytic C-Br bond cleavage, which releases free bromine ( Br2 ) and bromine radicals. This indicates that the reagent was likely exposed to light or stored in clear glass rather than amber vials. The presence of free bromine will cause unwanted side reactions (e.g., non-specific bromination) in your downstream syntheses.
Q: I stored my reagent at -20°C as recommended, but my cross-linking efficiency has plummeted. What went wrong? A: The most likely culprit is moisture condensation during the thawing process. If you open a cold vial immediately after removing it from the freezer, ambient humidity condenses directly into the reagent. Over multiple freeze-thaw cycles, this accumulated water hydrolyzes the epoxide ring, yielding 1,4-dibromo-2,3-dihydroxybutane[1]. Always allow the vial to equilibrate to room temperature inside a desiccator before opening.
Q: Can I store this compound in standard plastic microcentrifuge tubes for aliquoting? A: Absolutely not. Halogenated epoxides are highly reactive and can leach plasticizers from standard polypropylene or polystyrene tubes, eventually reacting with the polymer matrix itself. Always use inert, PTFE-lined, amber borosilicate glass vials for both short-term and long-term storage[2].
Part 3: Standard Operating Protocol (SOP) for Optimal Shelf-Life
To guarantee reproducibility, you must implement a self-validating storage system . By aliquoting the bulk reagent into single-use volumes under an inert atmosphere, you eliminate the compounding variables of repeated oxygen exposure, moisture condensation, and freeze-thaw temperature spikes. If one aliquot fails, the isolated nature of the system ensures the remaining aliquots are uncompromised.
Step-by-Step Aliquoting and Cryo-Storage Methodology:
-
Glassware Preparation: Bake amber borosilicate glass vials and PTFE-lined caps at 120°C for a minimum of 4 hours to drive off surface moisture. Cool them in a vacuum desiccator.
-
Inert Atmosphere Purge: Transfer the bulk 1,4-dibromo-2,3-epoxybutane and the baked vials into a glovebox purged with high-purity Argon. Argon is strictly preferred over Nitrogen as it is heavier than air, providing a robust protective blanket against moisture.
-
Aliquoting: Using a glass syringe (strictly avoid plastic pipette tips), dispense single-experiment volumes (e.g., 50–100 µL) into the amber vials.
-
Hermetic Sealing: Cap tightly with the PTFE-lined closures. Wrap the cap junction tightly with Parafilm to create a secondary physical moisture barrier.
-
Cryo-Storage: Transfer the sealed vials to a dedicated -20°C freezer. Crucial Note: Ensure the freezer is NOT a "frost-free" model. Auto-defrost cycles cause micro-temperature spikes that actively accelerate degradation kinetics.
-
Thawing (The Critical Step): When retrieving an aliquot, place the sealed vial in a desiccator at room temperature for at least 30–45 minutes before opening. Discard any unused portion from the opened vial; never return it to the freezer.
Optimal self-validating workflow for aliquoting and storing halogenated epoxides.
Part 4: Quantitative Stability Metrics
The following table summarizes the expected shelf-life of 1,4-dibromo-2,3-epoxybutane under various storage configurations. Implementing the optimal conditions extends the reagent's viability exponentially.
| Storage Condition | Atmosphere | Container Type | Estimated Shelf-Life | Primary Degradation Risk |
| Room Temp (20°C) | Ambient Air | Clear Glass | < 1 Week | Rapid hydrolysis & photolytic C-Br cleavage. |
| Refrigerated (4°C) | Ambient Air | Amber Glass | 1–2 Months | Moisture condensation during daily handling. |
| Freezer (-20°C) | Ambient Air | Amber Glass | 3–6 Months | Ice crystal formation & slow hydrolysis. |
| Cryo (-20°C) | Argon Purged | Amber Glass (PTFE) | 12–24 Months | Negligible (Optimal Condition). |
Sources
Technical Support Center: Mitigating Off-Target Alkylation in 1,4-Dibromo-2,3-Epoxybutane Cellular Assays
Welcome to the technical support center for researchers utilizing 1,4-dibromo-2,3-epoxybutane in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize off-target effects and enhance the reliability of your experimental data. As a bifunctional alkylating agent, 1,4-dibromo-2,3-epoxybutane possesses inherent reactivity that, while essential for its mechanism of action, can also lead to non-specific interactions with cellular components. This guide will equip you with the knowledge to control and interpret these interactions effectively.
Troubleshooting Guide
This section addresses common issues encountered during cellular assays with 1,4-dibromo-2,3-epoxybutane, providing causative explanations and actionable solutions.
Issue 1: High background signal or widespread, non-specific cell death at low compound concentrations.
Possible Cause: Excessive off-target alkylation of cellular nucleophiles. 1,4-dibromo-2,3-epoxybutane is an electrophilic compound containing a reactive epoxide ring. This makes it susceptible to attack by a wide range of cellular nucleophiles beyond the intended target.[1] The most abundant cellular nucleophile is glutathione (GSH), a tripeptide that plays a crucial role in detoxifying electrophilic compounds.[][3][4] High rates of off-target alkylation can deplete GSH stores, leading to oxidative stress and triggering apoptosis. Furthermore, reaction with other nucleophilic residues on proteins (e.g., cysteine, histidine, lysine) can lead to widespread protein dysfunction and cytotoxicity.[5][6]
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time:
-
Recommendation: Perform a matrix titration of both concentration and time to identify the optimal experimental window. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and several time points (e.g., 1, 4, 12, and 24 hours).
-
Rationale: The extent of alkylation is dependent on both the concentration of the alkylating agent and the duration of exposure.[7] Minimizing both can significantly reduce off-target effects while still allowing for sufficient on-target engagement.
-
-
Pre-incubation with a Glutathione S-transferase (GST) Inhibitor (with caution):
-
Recommendation: In specific, well-justified cases, consider pre-treating cells with a GST inhibitor like ethacrynic acid or bromosulfophthalein.
-
Rationale: Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to electrophilic compounds, including epoxides, as a primary detoxification pathway.[][3][8][9] Inhibiting GSTs can, in theory, increase the bioavailability of 1,4-dibromo-2,3-epoxybutane for its intended target. However, this approach must be used with extreme caution as it will also exacerbate off-target alkylation by other nucleophiles and can lead to significant cellular toxicity. This is generally not a recommended first-line strategy.
-
-
Assess Cellular Glutathione Levels:
-
Recommendation: Measure intracellular GSH levels using a commercially available assay kit (e.g., based on DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or a fluorescent probe) in response to treatment with 1,4-dibromo-2,3-epoxybutane.
-
Rationale: A significant drop in GSH levels is a strong indicator of widespread electrophilic stress and off-target reactivity.
-
Experimental Protocol: Concentration and Time-Course Optimization
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of 1,4-dibromo-2,3-epoxybutane in an appropriate solvent (e.g., DMSO). Make serial dilutions to cover a wide concentration range.
-
Treatment: Treat the cells with the various concentrations of the compound. For each concentration, set up parallel experiments for different incubation times.
-
Assay: At the end of each time point, perform your primary cellular assay (e.g., cell viability, reporter gene expression, target engagement).
-
Data Analysis: Plot the assay results as a function of both concentration and time. Identify the conditions that yield a significant on-target effect with minimal impact on cell viability or other indicators of non-specific toxicity.
| Parameter | Recommended Starting Range | Rationale |
| Concentration | 10 nM - 100 µM | To capture a wide dose-response curve. |
| Incubation Time | 1 hr - 24 hr | To assess both acute and chronic effects. |
| Cell Viability Assay | MTT, MTS, or CellTiter-Glo® | To quantify cytotoxicity. |
Issue 2: Inconsistent or non-reproducible results between experiments.
Possible Cause: Variability in cellular metabolic state, particularly glutathione levels and the activity of detoxifying enzymes.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Recommendation: Ensure strict adherence to cell culture protocols, including passage number, seeding density, and media composition.
-
Rationale: Cellular metabolism can be influenced by culture conditions. For example, confluent cells may have a different metabolic profile compared to cells in the logarithmic growth phase.
-
-
Monitor Basal Glutathione Levels:
-
Recommendation: Periodically measure the basal GSH levels of your cell line to ensure consistency between experiments.
-
Rationale: Fluctuations in basal GSH can alter the cell's capacity to detoxify 1,4-dibromo-2,3-epoxybutane, leading to variable results.
-
-
Use a Reference Compound:
-
Recommendation: Include a well-characterized covalent inhibitor with a known mechanism of action as a positive control in your assays.
-
Rationale: A reference compound can help to distinguish between experiment-specific variability and true effects of your test compound.
-
Issue 3: Difficulty in distinguishing on-target from off-target effects.
Possible Cause: The observed phenotype may be a composite of both specific, on-target alkylation and non-specific, off-target effects.
Troubleshooting Steps:
-
Target Engagement Assays:
-
Recommendation: Whenever possible, directly measure the engagement of 1,4-dibromo-2,3-epoxybutane with its intended target protein. This can be achieved through techniques such as:
-
Rationale: Direct measurement of target engagement provides the most compelling evidence for on-target activity.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Recommendation: Synthesize and test analogs of 1,4-dibromo-2,3-epoxybutane with modified reactivity. For example, an analog with a less reactive epoxide or with one of the bromine atoms replaced by a less reactive group.
-
Rationale: If the observed cellular activity is due to on-target alkylation, changes in the reactivity of the electrophilic warhead should correlate with changes in cellular potency.[10]
-
-
Target Knockdown/Knockout Models:
-
Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.
-
Rationale: If the cellular effect of 1,4-dibromo-2,3-epoxybutane is on-target, its potency should be significantly reduced in the target-depleted cells.
-
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Major detoxification pathways for epoxides in cells.
Q5: Are there computational methods to predict potential off-target interactions?
A5: Yes, computational approaches can be used to predict potential off-target interactions for small molecules. [12]These methods often use machine learning models trained on large datasets of known compound-protein interactions to predict the likelihood of a given compound binding to a panel of off-target proteins. While these predictions require experimental validation, they can be a useful tool for prioritizing which off-targets to investigate.
References
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Unknown. Glutathione Conjugation. [Link]
-
Wettermark, C., et al. (2005). Regio- and enantioselectivities in epoxide conjugations are modulated by residue 210 in Mu class glutathione transferases. Oxford Academic. [Link]
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Hecht, S. S., et al. (2011). Preferential Glutathione Conjugation of a Reverse Diol Epoxide Compared with a Bay Region Diol Epoxide of Benzo[a]pyrene in Human Hepatocytes. PMC. [Link]
-
JoVE. (2025). Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation. JoVE. [Link]
-
Ketelaars, C. J., et al. (1995). The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics. PubMed. [Link]
-
Hu, X., et al. (2010). Specificity of Glutathione S-Transferases in the Glutathione Conjugation of Carcinogenic Diol Epoxides. ResearchGate. [Link]
-
Arulselvan, P., et al. (2017). Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. MedCrave. [Link]
-
van den Berg, F., et al. (2021). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PMC. [Link]
-
Gersch, M., et al. (2018). Cell‐Based Optimization of Covalent Reversible Ketoamide Inhibitors Bridging the Unprimed to the Primed Site of the Proteasome β5 Subunit. PMC. [Link]
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Negoita-Giras, G. (2025). Medicinal Chemistry in Review: 'Direct-to-biology' drives optimisation of a cell-active covalent inhibitor of WRN helicase. Domainex. [Link]
-
ResearchGate. (2008). Detoxification of an epoxide by glutathione S-transferase (GST) catalysed GSH conjugation. ResearchGate. [Link]
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Trafton, A. (2013). How to minimize the side effects of cancer treatment. MIT News. [Link]
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Reaction Biology. (2026). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Reaction Biology. [Link]
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Lategahn, J., et al. (2025). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. ACS Publications. [Link]
-
Colvin, M. (2016). Alkylating Agents. Oncohema Key. [Link]
-
Parvez, S., et al. (2015). A Generalizable Platform for Interrogating Target- and Signal-Specific Consequences of Electrophilic Modifications in Redox-Dependent Cell Signaling. PMC. [Link]
-
Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI. [Link]
-
Rizwan, M. (2022). Reviewing the Pharmacology of Alkylating Agents. Simple Nursing. [Link]
-
Gupta, V., et al. (2017). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PMC. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
ResearchGate. (2014). Electrophile alkylation occurs selectively across protein interaction... ResearchGate. [Link]
-
Liebler, D. C., et al. (2014). Alkylation Damage by Lipid Electrophiles Targets Functional Protein Systems. PMC. [Link]
-
Liebler, D. C., et al. (2014). Alkylation damage by lipid electrophiles targets functional protein systems. PubMed. [Link]
-
Wikipedia. (2023). 2,3-Epoxybutane. Wikipedia. [Link]
-
Pérez-Vargas, J., et al. (2024). Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2. MDPI. [Link]
-
Figshare. (2012). Connecting the Chemical and Biological Reactivity of Epoxides. Figshare. [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Cipolla, L., et al. (2015). Exploring GPTMS reactivity against simple nucleophiles: chemistry beyond hybrid materials fabrication. RSC Publishing. [Link]
-
National Institute of Standards and Technology. 2,3-Epoxybutane. NIST WebBook. [Link]
-
Xenosite. Reactivity. Xenosite. [Link]
-
Jüstel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Ludwig-Maximilians-Universität München. [Link]
-
IARC. (1994). 1,2-Epoxybutane. NCBI. [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. jove.com [jove.com]
- 4. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review - MedCrave online [medcraveonline.com]
- 5. Alkylation Damage by Lipid Electrophiles Targets Functional Protein Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation damage by lipid electrophiles targets functional protein systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry in Review: ‘Direct-to-biology’ drives optimisation of a cell-active covalent inhibitor of WRN helicase | Domainex [domainex.co.uk]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Efficient purification techniques for crude 1,4-dibromo-2,3-epoxybutane mixtures
Troubleshooting Guides, Methodologies, and FAQs for Bifunctional Epoxide Handling
Introduction
Welcome to the Technical Support Center. As a highly reactive bis-electrophile, 1,4-dibromo-2,3-epoxybutane (CAS 14396-64-6) is a valuable intermediate in drug development and cross-linking studies. However, its structural features—an acid-sensitive oxirane ring flanked by two nucleophile-sensitive bromomethyl groups—make purification notoriously difficult. Crude mixtures typically contain unreacted 1,4-dibromo-2-butene, residual oxidants, and acidic byproducts. Due to its potent genotoxicity and cytotoxicity , handling and purification must be performed with rigorous safety protocols and optimized techniques to prevent degradation and maximize yield.
Section 1: Troubleshooting & FAQs
Q1: During vacuum distillation, my crude mixture turns dark brown and the yield is exceptionally low. What is causing this? Analysis: You are observing thermal degradation. 1,4-Dibromo-2,3-epoxybutane has a reported boiling point of 88 °C at 5 mmHg . If your vacuum system is inadequate (e.g., >10 mmHg), the required pot temperature exceeds 100 °C. At elevated temperatures, the highly electrophilic bromomethyl groups undergo intermolecular alkylation or induce epoxide ring-opening, leading to rapid polymerization (darkening) and mass loss. Solution: Ensure your vacuum pump can maintain a stable pressure of ≤5 mmHg. Use a short-path distillation setup or a Kugelrohr apparatus to minimize the residence time of the compound at elevated temperatures.
Q2: I attempted to purify the crude epoxide using standard silica gel flash chromatography, but NMR analysis shows significant diol and bromohydrin byproducts. Why? Analysis: Standard silica gel is inherently acidic (pH ~4.5–5.5). The Lewis acidic silanol sites coordinate to the epoxide oxygen, increasing the electrophilicity of the oxirane carbons. This catalyzes nucleophilic attack by residual water or trace bromide ions, leading to ring-opened byproducts. Solution: You must deactivate the silica gel prior to loading. Flush the column with 1–2% triethylamine (Et₃N) in hexanes to neutralize the acidic sites, or switch to neutral alumina as the stationary phase.
Q3: My synthesis relies on the epoxidation of 1,4-dibromo-2-butene with mCPBA . How can I efficiently remove the mCBA byproduct without hydrolyzing the epoxide? Analysis: m-Chlorobenzoic acid (mCBA) is typically removed via an aqueous basic wash. However, prolonged exposure to strong aqueous bases (like NaOH) or high temperatures during the wash will hydrolyze the epoxide. Solution: Use a mild, biphasic quenching protocol. Wash the organic layer with a cold (0–5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) combined with 10% sodium thiosulfate (Na₂S₂O₃) to simultaneously neutralize the acid and quench any unreacted mCPBA.
Section 2: Quantitative Data Table
Table 1: Physicochemical Properties and Purification Parameters
| Parameter | Value / Recommendation | Mechanistic Rationale |
| Molecular Weight | 229.90 g/mol | N/A |
| Boiling Point | 88 °C at 5 mmHg | High vacuum is required to prevent thermal polymerization. |
| Aqueous Wash Temp | 0 – 5 °C | Minimizes base-catalyzed hydrolysis of the oxirane ring. |
| Chromatography Matrix | Et₃N-deactivated Silica / Neutral Alumina | Prevents acid-catalyzed epoxide ring opening. |
| Drying Agent | Anhydrous Na₂SO₄ | Avoids the stronger Lewis acidity of MgSO₄. |
| Storage Conditions | -20 °C, under Argon | Prevents oxidative degradation and moisture-induced hydrolysis. |
Section 3: Step-by-Step Methodologies
Protocol A: Mild Aqueous Workup for Crude Epoxidation Mixtures
Self-validating step: The cessation of gas evolution (CO₂) confirms the complete neutralization of acidic byproducts.
-
Quench: Transfer the crude reaction mixture (typically in dichloromethane) to a separatory funnel. Add an equal volume of ice-cold 10% aqueous Na₂S₂O₃.
-
Agitate: Shake vigorously and vent frequently. The thiosulfate reduces residual mCPBA to mCBA. Separate the organic layer.
-
Neutralize: Wash the organic layer with ice-cold saturated aqueous NaHCO₃ (2 × 50 mL per 100 mL organic phase) to convert mCBA to its water-soluble sodium salt.
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator with a water bath set strictly below 30 °C.
Protocol B: High-Vacuum Short-Path Distillation (For scales > 5g)
Self-validating step: A stable vacuum reading of ≤5 mmHg before heating ensures the compound will distill before reaching its thermal degradation threshold.
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease to prevent leaks.
-
Vacuum Equilibrating: Apply a high vacuum (≤5 mmHg) and allow the system to equilibrate for 10 minutes.
-
Heating: Gradually heat the oil bath. Do not exceed a bath temperature of 105 °C.
-
Collection: Collect the main fraction distilling at approximately 88 °C. Discard the lower-boiling fore-run (which contains unreacted alkene).
Protocol C: Buffered Flash Column Chromatography (For scales < 5g)
Self-validating step: TLC fractions visualized with KMnO₄ stain will show distinct yellow spots on a purple background, confirming the presence of the epoxide without UV absorbance.
-
Column Preparation: Slurry silica gel in hexanes containing 2% Et₃N (v/v). Pack the column and flush with 3 column volumes of the same solvent mixture.
-
Equilibration: Flush the column with 2 column volumes of your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to remove excess Et₃N.
-
Loading & Elution: Load the crude mixture. Elute using a gentle gradient (5% to 15% Ethyl Acetate in Hexanes). Monitor fractions via TLC.
Section 4: Purification Workflow Visualization
Decision tree for the purification of crude 1,4-dibromo-2,3-epoxybutane mixtures.
Section 5: References
-
Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004 Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
PubChem Compound Summary for CID 167094, 1,4-Dibromo-2,3-epoxybutane Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
Synthesis, Structure, and Reactivity of Binaphthyl Supported Dihydro[1,6]diazecines Source: National Library of Medicine (PMC) URL:[Link]
Technical Support Center: Solubilization of 1,4-Dibromo-2,3-epoxybutane in Aqueous Media
Welcome to the Technical Support Center for handling 1,4-dibromo-2,3-epoxybutane (CAS 14396-64-6). As a highly reactive, bifunctional electrophile, this compound is heavily utilized in toxicological screening (such as umu test systems) and crosslinking applications[1][2]. However, its significant hydrophobicity and susceptibility to nucleophilic attack present major challenges for aqueous formulation.
This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers without compromising the compound's chemical integrity.
Solubilization Strategy Workflow
Before selecting a protocol, use the decision matrix below to determine the optimal solubilization route based on your assay's tolerance for organic solvents and requirements for long-term stability.
Decision matrix for solubilizing hydrophobic epoxides in aqueous media.
Frequently Asked Questions (FAQs)
Q: Why does 1,4-dibromo-2,3-epoxybutane precipitate immediately upon addition to aqueous buffers? A: The compound possesses a highly hydrophobic hydrocarbon backbone and lacks sufficient hydrogen-bond acceptors/donors to overcome its own crystal lattice energy in water. When a concentrated organic stock (e.g., in DMSO) is introduced into an aqueous buffer, the local polarity shifts drastically. The solvent diffuses into the water faster than the compound can solvate, leading to localized supersaturation and rapid nucleation (crashing out).
Q: Is DMSO a viable long-term vehicle for this compound? A: DMSO is the standard primary solvent for genotoxicity assays involving dihaloalkanes[2]. However, for aqueous biological assays, the final DMSO concentration must be kept strictly below 1-2% (v/v). Higher concentrations not only induce cytotoxicity but can also competitively inhibit metabolic enzymes (like GST 5-5) required for the compound's bioactivation in specific tester strains[1]. Furthermore, DMSO is hygroscopic; water absorption over time can cause epoxide hydrolysis during storage.
Q: How do cyclodextrins improve solubility without neutralizing the reactive epoxide group? A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. By using, the hydrophobic carbon backbone of 1,4-dibromo-2,3-epoxybutane is transiently encapsulated within the non-polar cavity via van der Waals forces and hydrophobic interactions[3]. The epoxide and bromo groups often remain partially exposed at the cavity rims, preserving their electrophilic reactivity for biological targets while the hydrophilic CD exterior ensures bulk aqueous solubility[4].
Troubleshooting Common Solubilization Issues
Issue: Rapid degradation/hydrolysis of the epoxide ring during aqueous preparation.
-
Root Cause: Epoxides are highly susceptible to acid-catalyzed ring-opening and base-catalyzed nucleophilic attack.
-
Solution: Maintain the aqueous media at a strictly neutral pH (7.0–7.4). Avoid using nucleophilic buffer salts (e.g., Tris or primary amines) which will directly react with the epoxide and bromomethyl groups. Opt for inert buffers like phosphate or HEPES. Prepare solutions fresh on ice and use immediately.
Issue: Loss of compound activity (alkylation capacity) after micellar solubilization.
-
Root Cause: 1,4-dibromo-2,3-epoxybutane is a bifunctional electrophile. Solubilizing agents containing nucleophilic impurities (e.g., unpurified surfactants with peroxides or free PEGs with terminal hydroxyls) will prematurely react with the compound.
-
Solution: Use strictly high-purity, peroxide-free excipients (e.g., purified )[5].
Issue: Incomplete dissolution using cyclodextrins.
-
Root Cause: Using native β-CD instead of a derivatized version. Native β-CD has limited aqueous solubility (~18.5 mg/mL) due to rigid intramolecular hydrogen bonding[3][4].
-
Solution: Switch to HP-β-CD or randomly methylated β-CD (RM-β-CD). The hydroxypropyl and methyl substitutions disrupt the hydrogen bond network, increasing the solubility of the host molecule to >500 mg/mL, thereby driving the equilibrium toward complete inclusion complex formation[4].
Validated Protocol: HP-β-CD Inclusion Complexation
This protocol utilizes continuous kinetic kneading to drive the hydrophobic epoxide into the cyclodextrin cavity. It is designed as a self-validating system : the optical clarity of the solution and a terminal filtration step guarantee that only fully solubilized, complexed drug enters your downstream assay.
Objective: Achieve a 5 mM aqueous solution of 1,4-dibromo-2,3-epoxybutane without organic co-solvents.
Step-by-Step Methodology:
-
Preparation of Host Solution: Dissolve HP-β-CD in unbuffered, sterile Milli-Q water to a concentration of 20% (w/v).
-
Causality: A high concentration of the host molecule shifts the complexation equilibrium forward, ensuring maximum encapsulation of the guest molecule[3].
-
-
Guest Addition: Add solid 1,4-dibromo-2,3-epoxybutane directly to the HP-β-CD solution at a 1:1.5 molar ratio (Guest:Host).
-
Kneading/Mixing: Subject the suspension to continuous magnetic stirring at 4°C for 12–24 hours.
-
Causality: The low temperature minimizes spontaneous epoxide hydrolysis while allowing sufficient time for the thermodynamic inclusion process to occur.
-
-
Validation & Clarification: Visually inspect the solution. A successful complexation will transition from a cloudy suspension to an optically clear solution. Filter the solution through a 0.22 µm PTFE syringe filter.
-
Self-Validation: Any uncomplexed hydrophobic compound will remain as an insoluble solid and be physically retained by the filter, ensuring the filtrate's concentration is purely complexed drug.
-
-
Buffer Adjustment: Dilute the clear filtrate with your 2X concentrated inert assay buffer (e.g., 2X Phosphate buffer, pH 7.4) to reach the final 1X working concentration immediately prior to the assay.
Quantitative Data: Comparison of Solubilization Strategies
Use the following table to compare the expected outcomes of different solubilization techniques for hydrophobic epoxides[3][4][5].
| Solubilization Strategy | Typical Max Aqueous Conc. | Biocompatibility | Hydrolytic Stability | Primary Use Case |
| Co-Solvent (DMSO) | ~1-5 mM (at 1% DMSO) | Low (Cytotoxic >2%) | Low (Exposed to water) | Acute in vitro genotoxicity assays |
| HP-β-CD Complexation | >10 mM | High | Moderate (Steric shielding) | Cell-based assays, bioconjugation |
| Polymeric Micelles (PEG-PDLLA) | >20 mM | High | High (Hydrophobic core) | Long-term stability, drug delivery |
References
-
Title: Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004 Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]
-
Title: Development and progress for three decades in umu test systems Source: Journal of Health Science / PMC (NIH) URL: [Link]
-
Title: Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs Source: IntechOpen URL: [Link]
-
Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: International Journal of Pharmaceutics / PMC (NIH) URL: [Link]
Sources
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- 2. Development and progress for three decades in umu test systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen [intechopen.com]
- 5. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Chemical neutralization and safe disposal protocols for 1,4-dibromo-2,3-epoxybutane spills
This guide provides comprehensive, technically grounded protocols for the safe neutralization and disposal of 1,4-dibromo-2,3-epoxybutane spills. It is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemical reagents. The procedures outlined below are designed to ensure personnel safety, minimize environmental impact, and maintain laboratory integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1,4-dibromo-2,3-epoxybutane?
A1: 1,4-Dibromo-2,3-epoxybutane is a reactive electrophilic compound. Its primary hazards include:
-
Toxicity: It is classified as harmful if swallowed and may cause skin irritation.[1][2]
-
Corrosivity: As with many epoxides, it can be corrosive to certain materials.
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1][3]
-
Reactivity: The strained epoxide ring makes it susceptible to reactions with nucleophiles.[4][5]
Q2: I have a small spill on my lab bench. What is the immediate first step?
A2: For a minor spill, the immediate priority is to contain the spill and prevent its spread. Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[6] Notify personnel in the immediate area.[7]
Q3: Can I neutralize a 1,4-dibromo-2,3-epoxybutane spill with a strong acid or base?
A3: While both acids and bases can catalyze the ring-opening of the epoxide, using strong, concentrated acids or bases for initial spill cleanup is not recommended.[8][9] Such reactions can be exothermic and may generate additional hazards. A milder, controlled neutralization approach is preferable. This guide provides a detailed protocol for neutralization.
Q4: What personal protective equipment (PPE) is required for cleaning up a spill?
A4: Appropriate PPE is mandatory.[10][11] This includes:
-
A properly fitted lab coat.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles with side shields or a full-face shield.[11]
-
In cases of larger spills or poor ventilation, a respirator may be necessary.[6]
Q5: How do I dispose of the waste generated from the cleanup?
A5: All contaminated materials, including absorbent materials, used PPE, and any glassware, must be collected in a sealed, properly labeled hazardous waste container.[3][12] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain.
Troubleshooting Guides for Spill Scenarios
Scenario 1: Minor Spill (<10 mL) on a Contained Surface (e.g., Fume Hood)
| Issue | Probable Cause | Troubleshooting/Solution |
| Accidental Knock-over | Mishandling of the reagent container. | 1. Alert & Isolate: Inform colleagues in the immediate vicinity. Keep the fume hood sash at a safe working height. 2. Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, Chemizorb®). 3. Neutralize (In-situ): Prepare a 5% aqueous solution of sodium bicarbonate. Slowly and carefully add the solution to the absorbed spill. The bicarbonate will act as a mild nucleophile to open the epoxide ring. 4. Collect: Using a plastic scoop or spatula, carefully collect the absorbed and neutralized material into a designated hazardous waste container.[12] 5. Decontaminate: Wipe the spill area with a cloth or sponge dampened with the 5% sodium bicarbonate solution, followed by a water rinse, and finally a wipe with 70% ethanol.[7] 6. Dispose: Place all contaminated materials, including gloves and wipes, into the hazardous waste container. |
| Leaking Septum | Puncture or degradation of the septum on a reagent bottle. | 1. Secure Container: Place the leaking bottle in a secondary container (e.g., a beaker or Ziploc bag) to contain any further leakage. 2. Follow steps 2-6 from "Accidental Knock-over" to manage the spilled material. 3. Address Leak: If safe to do so, tighten the cap or apply parafilm to temporarily stop the leak. Plan for the prompt use or disposal of the remaining reagent. |
Scenario 2: Moderate Spill (10-100 mL) Outside of a Fume Hood
| Issue | Probable Cause | Troubleshooting/Solution |
| Dropped Bottle | Accidental dropping of a reagent bottle during transport or use. | 1. Evacuate & Alert: Immediately alert everyone in the lab and evacuate the immediate area. If there is a risk of vapor inhalation, evacuate the entire lab. 2. Restrict Access: Cordon off the spill area to prevent entry.[12] 3. Ventilate: If safe to do so, increase ventilation to the area by opening windows or adjusting the HVAC system.[12] 4. Assess & PPE: From a safe distance, assess the extent of the spill. Don appropriate PPE, including a respirator if necessary, before re-entering the area.[6] 5. Contain: Create a dike around the spill using absorbent socks or a suitable absorbent material to prevent further spreading.[12] 6. Absorb: Apply an inert absorbent material over the entire spill.[6] 7. Neutralize (In-situ): Prepare a larger volume of 5% sodium bicarbonate solution. Slowly and carefully apply it to the absorbed spill. 8. Collect & Decontaminate: Follow the collection and decontamination steps outlined in Scenario 1, working from the outside of the spill inward. 9. Report: Report the incident to your institution's Environmental Health and Safety (EHS) office. |
Chemical Neutralization Protocol: Epoxide Ring-Opening
The primary strategy for neutralizing 1,4-dibromo-2,3-epoxybutane is through nucleophilic ring-opening of the strained epoxide ring.[4][5][8] This converts the reactive epoxide into a less hazardous diol derivative.
Mechanism: Under neutral or slightly basic conditions, a nucleophile will attack one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.[13]
Recommended Neutralizing Agent: 5% Sodium Bicarbonate (NaHCO₃) Solution
Rationale:
-
Mild Nucleophile: The bicarbonate ion is a weak nucleophile, which allows for a controlled reaction without excessive heat generation.
-
Readily Available: It is a common and inexpensive laboratory reagent.
-
Safety: It is significantly less hazardous than strong bases like sodium hydroxide.
Experimental Protocol:
-
Preparation of 5% NaHCO₃ Solution: Dissolve 50 grams of sodium bicarbonate in 950 mL of deionized water. Stir until fully dissolved.
-
Application:
-
For absorbed spills, slowly add the 5% NaHCO₃ solution to the absorbent material until it is saturated.
-
For decontaminating surfaces, apply the solution using a cloth or sponge.
-
-
Reaction Time: Allow the neutralization reaction to proceed for at least 30 minutes.
-
Verification (Optional Advanced): For large-scale decontamination, a sample of the treated material can be extracted and analyzed by GC-MS to confirm the absence of the parent epoxide.
Visualization of Spill Response Workflow
The following diagram illustrates the decision-making process for responding to a 1,4-dibromo-2,3-epoxybutane spill.
Caption: Decision workflow for 1,4-dibromo-2,3-epoxybutane spill response.
Safe Disposal Protocols
5.1. Waste Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container for all waste generated from the spill cleanup. The label should include "Hazardous Waste," "1,4-dibromo-2,3-epoxybutane," and the date.
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical and the neutralization byproducts (e.g., high-density polyethylene).
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[10]
5.2. Final Disposal
-
Institutional Procedures: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by a certified hazardous waste management company.
-
Documentation: Complete all required waste disposal forms accurately and retain a copy for your records.
References
- Safety Data Sheet according to (EC) No 1907/2006 as amended. (n.d.).
- Sigma-Aldrich. (2025, December 23). Safety Data Sheet.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
- Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions.
- University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides.
- Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions.
- Attachment I - Item 19 Emergency Procedure, Rev. 103/08. (n.d.).
- Columbia Research. (n.d.). Emergency Spill Procedures.
- TCI Chemicals. (2025, September 25). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- OpenOChem Learn. (n.d.). Reactions of Epoxides - Nucleophilic Ring Opening.
- MC Bauchemie. (2025, July 11). Safety data sheet.
- Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
- Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
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- 5. Reactions of Epoxides - Nucleophilic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 6. kishida.co.jp [kishida.co.jp]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
1,4-Dibromo-2,3-epoxybutane vs. Diepoxybutane: A Comprehensive Guide to DNA Crosslinking Efficiency
As bifunctional and polyfunctional alkylating agents, 1,2,3,4-diepoxybutane (DEB) and 1,4-dibromo-2,3-epoxybutane (DBEB) are critical compounds in the study of genotoxicity, mutagenesis, and chemotherapeutic mechanisms. While DEB is famously known as the ultimate carcinogenic metabolite of 1,3-butadiene[1], DBEB serves as a hyper-reactive structural analog.
This guide provides an objective, data-driven comparison of their DNA interstrand crosslinking (ICL) and DNA-protein crosslinking (DPC) efficiencies. By detailing the underlying reaction kinetics, stereochemical dependencies, and self-validating experimental protocols, this document equips researchers with the authoritative insights needed to evaluate these electrophiles in molecular toxicology and drug design.
Mechanistic Comparison: Kinetics and Structural Impact
The crosslinking efficiency of an alkylating agent is dictated by its electrophilic centers, leaving group kinetics, and the spatial orientation of its reactive moieties.
Diepoxybutane (DEB): Stereospecific Bis-Electrophile
DEB relies on the nucleophilic ring-opening of its two epoxide groups. Initial alkylation at the N7 position of guanine produces a monoadduct, which subsequently undergoes a second alkylation to form 1,4-bis-(guan-7-yl)-2,3-butanediol crosslinks[2].
-
Sequence Preference: DEB predominantly forms ICLs at 5'-GNC sequences[3].
-
Structural Distortion: To bridge the distal guanines across the DNA major groove, DEB induces a significant DNA bending of ~34° per lesion[4].
-
Stereochemistry: Crosslinking efficiency is highly stereodependent. The S,S-DEB isomer is 8 to 10 times more efficient at forming ICLs than the R,R or meso isomers, because its spatial geometry perfectly aligns with the opposing N7-guanine targets[2]. Conversely, meso-DEB preferentially forms intrastrand crosslinks[2].
1,4-Dibromo-2,3-epoxybutane (DBEB): Polyfunctional Hyper-Reactivity
DBEB contains three electrophilic sites: two terminal bromides and a central epoxide.
-
Leaving Group Superiority: The carbon-bromine bond is highly polarizable and weaker than a C-O epoxide bond. Bromide acts as an excellent leaving group, driving rapid SN2 nucleophilic attack by DNA bases or protein thiols.
-
Metabolic Activation: In the presence of Glutathione S-Transferase (GST 5-5), DBEB forms a highly reactive episulfonium ion intermediate. This intermediate drastically accelerates crosslinking kinetics, rendering DBEB highly mutagenic and cytotoxic at much lower concentrations than DEB.
Caption: Mechanistic pathways of DNA crosslinking for DEB and DBEB.
Quantitative Data Presentation
The following table synthesizes the empirical performance metrics of both agents. DEB is a relatively poor crosslinking agent compared to nitrogen mustards, requiring high concentrations (e.g., 25 mM) to achieve a 2–12% DPC efficiency[1]. DBEB, due to its rapid kinetics, achieves crosslinking at lower effective concentrations.
| Property | 1,2,3,4-Diepoxybutane (DEB) | 1,4-Dibromo-2,3-epoxybutane (DBEB) |
| Electrophilic Centers | Two (Bis-epoxide) | Three (Two bromides, one epoxide) |
| Primary DNA Target | N7-Guanine at 5'-GNC sequences[3] | N7-Guanine (Direct or Episulfonium-mediated) |
| DNA Structural Impact | ~34° bending toward major groove[4] | Severe helix distortion, rapid strand breaks |
| DPC Efficiency | 2–12% (at 25 mM exposure)[1] | High (Driven by rapid bromide loss) |
| Stereospecificity | S,S-isomer is 8-10x more efficient at ICLs[2] | Less dependent on stereochemistry |
| Metabolic Activation | Direct or via 1,3-butadiene oxidation[1] | GST 5-5 mediated episulfonium ions[5] |
| Conjugate Formed (DPC) | 1-(S-cysteinyl)-4-(guan-7-yl)-2,3-butanediol[1] | Bromide-displaced thioether conjugates |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies outline the exact steps required to quantify crosslinking efficiency. Every protocol includes built-in validation mechanisms to prevent false positives.
Protocol A: Denaturing PAGE for Interstrand Crosslinking (ICL) Quantification
This protocol isolates and quantifies ICLs while validating the exact site of alkylation.
-
Substrate Preparation: Radiolabel the 3'-end of a 152-bp restriction fragment containing known 5'-GNC target sites. Causality: 3'-end labeling ensures that subsequent cleavage products can be precisely mapped via phosphorimagery[3].
-
Crosslinking Reaction: Incubate 100 nM of the DNA duplex with varying concentrations of the alkylating agent (e.g., 0.1 to 100 mM DEB stereoisomers) in a physiological buffer (pH 7.4) at 37°C for 24 hours.
-
Self-Validation (Piperidine Cleavage): Treat an aliquot of the crosslinked DNA with 1 M piperidine at 90°C for 30 minutes. Causality: Piperidine specifically induces strand breaks at abasic sites generated by N7-alkylated guanines. Comparing the cleavage pattern against an uncrosslinked control definitively proves that the crosslink is anchored at the N7 position[3].
-
Electrophoretic Separation: Resolve the samples on a 6% denaturing polyacrylamide gel (dPAGE). Causality: Under denaturing conditions (e.g., 7 M urea), uncrosslinked DNA separates into fast-migrating single strands. Only covalently crosslinked interstrand duplexes will migrate as a distinct, low-mobility band[2].
-
Quantification: Calculate ICL efficiency by dividing the densitometry volume of the low-mobility band by the total lane volume.
Protocol B: HPLC-ESI+-MS/MS for DNA-Protein Crosslink (DPC) Efficiency
This mass spectrometry workflow identifies specific proteins crosslinked to DNA and quantifies the conjugate yield.
-
In Vitro Crosslinking: Incubate HeLa nuclear extracts with biotinylated DNA oligomers and 25 mM of the crosslinking agent for 12 hours[1].
-
Affinity Capture & Stringent Washing: Isolate the DNA-protein complexes using streptavidin-coated magnetic beads. Wash the beads sequentially with high-salt buffers (e.g., 1 M NaCl) and detergents. Causality (Self-Validation): Stringent washing completely removes non-covalently bound proteins, ensuring that any protein detected later is a true covalent DPC[6].
-
On-Bead Proteolytic Digest: Add sequencing-grade trypsin directly to the beads. Causality: Trypsin cleaves the crosslinked proteins into identifiable peptides while leaving the specific peptide-crosslinker-DNA conjugate intact on the bead[1].
-
HPLC-ESI+-MS/MS Analysis: Elute the conjugates and analyze them via tandem mass spectrometry. Use stable isotope-labeled standards (e.g., 15N -labeled DNA) spiked into the sample. Causality: Isotope dilution allows for absolute quantification of the 1-(S-cysteinyl)-4-(guan-7-yl)-2,3-butanediol conjugates, yielding the precise 2–12% efficiency metric[1].
Caption: Self-validating MS workflow for quantifying DNA-protein crosslinking efficiency.
Conclusion
While both DEB and DBEB are potent bifunctional/polyfunctional crosslinkers, their efficiencies are governed by entirely different chemical kinetics. DEB requires high concentrations to overcome the slow kinetics of epoxide ring-opening, making its crosslinking highly dependent on the stereochemical alignment of the S,S-isomer[2]. Conversely, DBEB leverages the superior leaving group ability of its bromides and GST-mediated episulfonium intermediates to drive rapid, highly efficient crosslinking[5]. Understanding these mechanistic nuances is paramount for accurately deploying these agents in DNA damage and repair assays.
Sources
- 1. DNA-protein cross-linking by 1,2,3,4-diepoxybutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The 5’-GNC Site for DNA Interstrand Cross-Linking is Conserved for Diepoxybutane Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diepoxybutane Interstrand Cross-Links Induce DNA Bending - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA-Protein Cross-Linking by 1,2,3,4-Diepoxybutane - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of 1,4-dibromo-2,3-epoxybutane and nitrogen mustards
Comparative Cytotoxicity and Alkylation Mechanisms: 1,4-Dibromo-2,3-epoxybutane vs. Nitrogen Mustards
As the development of targeted chemotherapeutics and the assessment of industrial genotoxins advance, understanding the precise mechanistic differences between classes of bifunctional alkylating agents is paramount. This guide provides an objective, data-supported comparison between 1,4-dibromo-2,3-epoxybutane (DBEB)—a highly reactive brominated epoxide—and nitrogen mustards, a classic family of antineoplastic agents.
By deconstructing their alkylation kinetics, cross-linking efficiencies, and downstream cytotoxic pathways, we can establish a clear framework for researchers evaluating DNA-protein cross-links (DPCs) and interstrand cross-links (ICLs) in drug development and toxicological screening.
Mechanistic Causality: Pathways of Alkylation
While both DBEB and nitrogen mustards act as bifunctional electrophiles capable of cross-linking cellular macromolecules, the chemical causality driving their cytotoxicity diverges significantly at the intermediate stage.
Nitrogen Mustards: The Aziridinium Ion Pathway Nitrogen mustards (e.g., mechlorethamine) possess a bis(2-chloroethyl)amine backbone. In aqueous physiological environments, they undergo rapid intramolecular cyclization, displacing a chloride ion to form a highly strained, electrophilic aziridinium ion[1]. This intermediate exhibits profound regioselectivity for the N7 position of guanine in the DNA major groove[2]. Following the first alkylation, the remaining chloroethyl group forms a second aziridinium ion, attacking the opposite DNA strand to generate a highly cytotoxic 1,3-interstrand cross-link (ICL)[1]. Recent proteomic studies also confirm that nitrogen mustards efficiently induce DNA-histone cross-links, further driving replication fork stalling and apoptosis[3].
1,4-Dibromo-2,3-epoxybutane (DBEB): Multi-Electrophilic SN2 & Episulfonium Activation DBEB is a complex bis-electrophile containing both an epoxide ring and two primary alkyl bromides. Unlike nitrogen mustards, DBEB's cytotoxicity is heavily modulated by cellular metabolism. It can directly alkylate DNA via SN2 displacement of the bromine atoms or nucleophilic ring-opening of the epoxide. However, its genotoxicity is uniquely enhanced by Glutathione S-Transferase (GST) activity (specifically GST 5-5), which conjugates the molecule to form reactive episulfonium ions[4]. While DBEB generates DNA-DNA and DNA-protein cross-links (DPCs), it is a relatively poor cross-linking agent compared to nitrogen mustards, requiring significantly higher concentrations to achieve equivalent DPC formation[5].
Alkylation pathways of Nitrogen Mustards vs. 1,4-Dibromo-2,3-epoxybutane leading to apoptosis.
Comparative Cytotoxicity Profile
The fundamental difference in intermediate stability and target affinity translates directly to their cytotoxic profiles. Nitrogen mustards induce cell death at nanomolar to low micromolar concentrations due to the severe biological consequence of ICLs, which completely block DNA unwinding[2]. DBEB, while highly genotoxic, exhibits moderate cytotoxicity, as a larger proportion of its reactions result in easily repairable mono-adducts rather than lethal cross-links[6].
Table 1: Quantitative Comparison of Pharmacodynamic Properties
| Property | Nitrogen Mustards (e.g., Mechlorethamine) | 1,4-Dibromo-2,3-epoxybutane (DBEB) |
| Primary Reactive Intermediate | Aziridinium ion | Epoxide / Episulfonium ion |
| Primary DNA Target | Guanine N7 (Major Groove) | Guanine N7, Adenine N3 |
| Dominant Cytotoxic Lesion | DNA Interstrand Cross-links (ICLs) | DNA-Protein Cross-links (DPCs), Mono-adducts |
| Cross-linking Efficiency | Very High | Low to Moderate |
| Relative Cytotoxic Potency | High (Nanomolar to Low Micromolar IC50) | Moderate (High Micromolar IC50) |
| Metabolic Modulation | Detoxified by GSTs | Activated/Modulated by GST 5-5 |
Self-Validating Experimental Protocols
To accurately compare these agents in a laboratory setting, researchers must utilize self-validating workflows. The following protocols are designed with built-in controls to ensure that the measured cytotoxicity is a direct result of covalent DNA cross-linking, rather than off-target metabolic interference.
Protocol A: High-Throughput Cytotoxicity Profiling (ATP-Based)
Causality: Tetrazolium-based assays (like MTT) can be confounded by alkylating agents that directly alter mitochondrial oxidoreductase activity without causing immediate cell death. We utilize an ATP-luminescence assay (e.g., CellTiter-Glo) because ATP depletion is a direct, undeniable consequence of the replication fork collapse and apoptotic signaling induced by ICLs and DPCs.
-
Cell Seeding: Seed HT1080 human fibrosarcoma cells at 5,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C.
-
Compound Preparation: Prepare fresh stocks of Mechlorethamine and DBEB in anhydrous DMSO immediately prior to treatment to prevent premature aqueous hydrolysis of the leaving groups.
-
Dosing: Treat cells with a logarithmic concentration gradient (1 nM to 1 mM). Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive apoptotic control (Staurosporine) to validate the dynamic range of the luminescent signal.
-
Incubation & Lysis: Incubate for 48 hours. Add the ATP-dependent luciferase reagent directly to the wells to lyse cells and stabilize the luminescent signal.
-
Quantification: Read luminescence on a microplate reader. Calculate IC50 values using non-linear regression analysis.
Protocol B: DNA-Protein Cross-link (DPC) Isolation and LC-MS/MS Quantification
Causality: To prove that DBEB's cytotoxicity is linked to DPCs, we must isolate covalently bound proteins from free nuclear proteins. We use chaotropic salts (Guanidinium thiocyanate) which denature non-covalent protein-DNA interactions but leave covalent cross-links intact.
-
Cell Lysis: Lyse treated cells in a buffer containing 6 M Guanidinium thiocyanate, 10 mM Tris-HCl (pH 8.0), and 1% Sarkosyl.
-
Silica Binding: Pass the lysate through a silica-based spin column. Causality: The massive DNA-protein complexes bind tightly to the silica matrix, while free denatured proteins flow through.
-
Stringent Washing: Wash the column sequentially with buffer AW1 and AW2 to remove residual non-covalently bound proteins.
-
Proteolytic Release: Treat the column with Proteinase K (20 mg/mL) at 50°C for 30 minutes. This digests the cross-linked proteins into short peptides, releasing the DNA-peptide conjugates from the column.
-
LC-MS/MS Analysis: Elute the DNA-peptide conjugates and analyze via HPLC-ESI-MS/MS. Self-Validation Step: Spike the elution buffer with a heavy-isotope labeled synthetic peptide-DNA conjugate prior to MS analysis to normalize ionization efficiency and validate quantitative accuracy.
Self-validating workflow for the isolation and quantification of DNA-Protein Cross-links (DPCs).
Conclusion
The comparative analysis of 1,4-dibromo-2,3-epoxybutane and nitrogen mustards highlights a critical paradigm in toxicology: structural reactivity does not linearly equate to cross-linking efficiency. Nitrogen mustards remain the benchmark for highly potent, ICL-driven cytotoxicity due to the rapid, regioselective nature of the aziridinium ion[1]. Conversely, while DBEB is a potent genotoxin heavily reliant on GST-mediated activation[4], its inefficiency in forming lethal cross-links necessitates higher exposure concentrations to achieve equivalent cellular lethality[5]. Understanding these distinct mechanisms is essential for designing accurate toxicological screens and developing next-generation targeted alkylators.
References
-
Activation and Inactivation of Carcinogenic Dihaloalkanes and Other Compounds by Glutathione S-Transferase 5-5 in Salmonella typhimurium Tester Strain NM5004 | Chemical Research in Toxicology - ACS Publications.4
-
Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry. 2
-
Nitrogen mustard - Wikipedia. 1
-
Nitrogen Mustard Induces Formation of DNA–Histone Cross-Links in Nucleosome Core Particles | Chemical Research in Toxicology - ACS Publications. 3
-
1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells | Request PDF - ResearchGate. 5
Sources
Validating 1,4-Dibromo-2,3-epoxybutane DNA Adducts via LC-MS/MS: A Platform Comparison Guide
Executive Summary & Mechanistic Context
As an application scientist specializing in genotoxicity and mass spectrometry, I frequently encounter the analytical challenge of validating rare, transient DNA lesions. 1,4-dibromo-2,3-epoxybutane (DBEB) is a highly reactive bis-electrophile and a potent genotoxic agent[1]. Structurally analogous to 1,2,3,4-diepoxybutane (DEB)—the ultimate carcinogenic metabolite of the industrial chemical 1,3-butadiene—DBEB is capable of sequentially alkylating cellular macromolecules. This dual reactivity leads to the formation of nucleobase monoadducts, DNA-DNA interstrand cross-links, and complex DNA-protein cross-links (DPCs), such as conjugates between the N7 position of guanine and cysteine thiols[2].
Because these adducts exist at vanishingly low biological frequencies (often fewer than 1 modification per 108 unmodified nucleotides), validating their presence requires extreme analytical rigor. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this task. However, the choice of MS platform dictates the type of data you can confidently report. In this guide, we objectively compare the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers for DBEB-DNA adduct validation, supported by a self-validating experimental workflow.
Platform Comparison: QqQ vs. Q-TOF Mass Spectrometry
Choosing the correct mass spectrometry platform depends entirely on whether your goal is discovery or absolute quantitation.
Triple Quadrupole (QqQ) LC-MS/MS (e.g., Agilent 6495C / Thermo TSQ Altis) QqQ instruments are the undisputed workhorses for targeted stable isotope dilution mass spectrometry[3]. By operating in Multiple Reaction Monitoring (MRM) mode, the QqQ filters out complex biological matrix noise. It isolates a specific precursor ion (e.g., the protonated DBEB-dG adduct) in the first quadrupole (Q1), fragments it via collision-induced dissociation in the second quadrupole (q2), and monitors a highly specific product ion (e.g., the loss of the 2'-deoxyribose moiety, -116 Da) in the third quadrupole (Q3)[3].
-
Primary Advantage: Unmatched sensitivity and dynamic range. Ideal for the absolute quantitation of known DBEB adducts in large preclinical dose-response cohorts.
Quadrupole Time-of-Flight (Q-TOF) LC-MS/MS (e.g., Waters Xevo G2-XS / Sciex X500R) Q-TOF platforms replace the third quadrupole with a time-of-flight tube, providing High-Resolution Accurate Mass (HRAM) capabilities with mass errors frequently below 2 ppm[4]. Using Data-Independent Acquisition (DIA) or MS^E modes, Q-TOF instruments capture all precursor and product ions simultaneously without pre-selection.
-
Primary Advantage: Superior for untargeted DNA adductomics. When the exact structure of a novel DBEB-induced cross-link is unknown, the HRAM data allows for precise empirical formula generation and structural elucidation[4].
Quantitative Data Summary
The following table summarizes the objective performance metrics of QqQ versus Q-TOF platforms when analyzing standard bis-electrophile DNA adducts.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Utility | Targeted absolute quantitation | Untargeted discovery & structural elucidation |
| Limit of Detection (LOD) | ~1 adduct per 1011 nucleotides | ~1 adduct per 109 nucleotides |
| Dynamic Range | 5–6 orders of magnitude | 3–4 orders of magnitude |
| Mass Resolution | Unit mass (~0.7 Da FWHM) | High-Resolution Accurate Mass (<2 ppm) |
| Scan Modalities | Multiple Reaction Monitoring (MRM) | Data-Independent Acquisition (DIA) / MS^E |
| Matrix Tolerance | High (due to specific precursor/product filtering) | Moderate (requires stringent deconvolution) |
The Self-Validating Experimental Protocol
To ensure scientific integrity, an LC-MS/MS workflow cannot rely on blind processing; it must be a self-validating system where each step contains an internal quality control metric to prove causality and prevent false positives.
Workflow for DBEB-DNA adduct validation via QqQ and Q-TOF LC-MS/MS analytical platforms.
Step 1: DNA Extraction & Quality Control
Isolate genomic DNA using a chaotropic salt/phenol-chloroform method to preserve delicate cross-links.
-
Causality & Validation: Measure the A260/280 ratio. A ratio strictly between 1.8 and 2.0 validates the removal of unbound proteins. A lower ratio indicates residual protein contamination, which will severely suppress MS ionization downstream.
Step 2: Enzymatic Digestion
Incubate the purified DNA with a nuclease cocktail (DNase I, phosphodiesterase) and alkaline phosphatase at 37°C to yield single 2'-deoxynucleosides.
-
Causality & Validation: LC-MS/MS requires single nucleosides for accurate mass filtering. Validate this step by monitoring the UV trace (254 nm) of the digest aliquot. The complete absence of broad oligonucleotide humps and the presence of four sharp, distinct peaks (dC, dG, dT, dA) confirms >99% digestion efficiency. Incomplete digestion traps adducts in oligomers, causing false negatives.
Step 3: Stable Isotope Dilution & SPE Enrichment
Spike the digest with a heavy-isotope labeled internal standard (e.g., [15N5]-labeled DBEB-dG) and process through an Oasis HLB Solid Phase Extraction (SPE) cartridge.
-
Causality & Validation: Adducts are too dilute to inject directly. SPE removes the massive excess of unmodified nucleosides. The recovery of the spiked[15N5]-standard must be >80%; anything lower invalidates the extraction efficiency and flags severe matrix interference[3].
Step 4: LC-MS/MS Acquisition
Inject the enriched fraction onto a nano-UHPLC system coupled to either a QqQ or Q-TOF mass spectrometer.
-
Causality & Validation: For QqQ MRM, monitor two transitions (one quantifier, one qualifier). The ion ratio between these two transitions must remain within ±20% of a synthetic standard. If the ratio skews, the peak is an isobaric matrix interference, not the true DBEB adduct.
Conclusion
Validating 1,4-dibromo-2,3-epoxybutane DNA adducts requires a calculated approach to sample preparation and instrumental analysis. While Q-TOF platforms provide the high-resolution data necessary to elucidate novel cross-link structures, QqQ platforms remain the superior choice for the ultra-sensitive, absolute quantitation required in toxicological risk assessments. By implementing self-validating checkpoints at the extraction, digestion, and enrichment phases, researchers can ensure the highest degree of trustworthiness in their mass spectrometry data.
References
-
[1] Development and progress for three decades in umu test systems | Source: PMC - NIH | URL:
-
[2] DNA−Protein Cross-Linking by 1,2,3,4-Diepoxybutane | Source: Journal of Proteome Research - ACS Publications | URL:
-
[4] Emerging Technologies in Mass Spectrometry-Based DNA Adductomics | Source: MDPI | URL:
-
[3] Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry | Source: Chemical Research in Toxicology - ACS Publications | URL:
Sources
The Analytical Dilemma: Profiling an "Invisible" Reactive Intermediate
An in-depth technical analysis and method validation guide for the purity profiling of 1,4-dibromo-2,3-epoxybutane, evaluating the performance of Charged Aerosol Detection (CAD) against traditional ELSD and UV-Vis methodologies.
In pharmaceutical synthesis and toxicology research, [1] is a highly reactive alkylating agent and diepoxide intermediate. Accurate purity profiling of DBEB is critical, yet it presents a notorious analytical challenge: it lacks a conjugated π-electron system .
Because epoxides and alkyl bromides do not possess strong chromophores, DBEB exhibits negligible molar absorptivity above 210 nm. When analyzing such compounds, traditional High-Performance Liquid Chromatography coupled with Ultraviolet-Visible detection (HPLC-UV) falls short. Operating a UV detector at low wavelengths (< 210 nm) introduces severe baseline drift during gradient elution and massive interference from mobile phase solvents.
To achieve a self-validating, robust method for DBEB purity analysis, we must turn to universal, aerosol-based detectors. This guide objectively compares HPLC-UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD), culminating in a fully documented [2] method validation protocol.
Detector Comparison: Causality and Performance
When selecting a detector for non-chromophoric compounds, the physical mechanism of detection dictates the quality of your data.
-
HPLC-UV (Low Wavelength): Fails for DBEB impurity profiling. The lack of UV absorbance means trace impurities cannot be quantified accurately. Gradient elution causes refractive index changes in the flow cell, masking low-level peaks.
-
HPLC-ELSD () [3]: A viable alternative that evaporates the mobile phase and measures the light scattered by the remaining analyte particles. However, ELSD relies on complex light-scattering physics (Rayleigh, Mie, and refraction). It suffers from an exponential, non-linear response and experiences a sharp drop-off in sensitivity for particles smaller than 50 nm.
-
HPLC-CAD () [4]: The optimal choice. Instead of measuring scattered light, CAD transfers a charge to the dried analyte particles via ionized nitrogen gas. The charge is measured by a highly sensitive electrometer. Because charge transfer is independent of the analyte's chemical structure and maintains sensitivity for particles as small as 10 nm, CAD provides a uniform, linear response and superior limits of detection (LOD).
Table 1: Performance Comparison of HPLC Detectors for DBEB Analysis
| Performance Metric | HPLC-UV (210 nm) | HPLC-ELSD | HPLC-CAD |
| Detection Mechanism | Light Absorption | Light Scattering | Aerosol Charge Measurement |
| Sensitivity (LOD) | > 50.0 µg/mL | ~ 5.0 µg/mL | < 0.1 µg/mL |
| Dynamic Range | 10⁴ | 10² (Non-linear) | 10⁴ (Linearized) |
| Gradient Compatibility | Poor (Severe baseline drift) | Excellent | Excellent |
| Response Uniformity | Highly variable | Variable based on particle size | Highly uniform (structure-independent) |
Logical Workflow for Method Validation
Logical workflow for detector selection and ICH Q2(R2) method validation for DBEB purity analysis.
Experimental Protocol: HPLC-CAD Method for DBEB
To ensure a self-validating system, the following protocol incorporates mechanistic safeguards.
Causality Note: Why use Formic Acid? CAD and ELSD are evaporative detectors. Non-volatile salts (like phosphate buffers) will precipitate during the nebulization phase, causing catastrophic background noise and capillary blockage. We strictly use volatile buffers (0.1% Formic Acid) to ensure complete solvent volatilization.
Step 1: Chromatographic Conditions
-
Column: Reversed-phase C18 (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0–2 min: 10% B
-
2–15 min: Linear gradient to 90% B
-
15–18 min: Hold at 90% B
-
18–18.1 min: Return to 10% B
-
18.1–25 min: Column equilibration.
-
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Step 2: CAD Optimization & Inverse Gradient Setup
Causality Note: Why apply an inverse gradient? In gradient elution, the changing organic-to-aqueous ratio alters the surface tension and droplet size during nebulization, which can skew the detector response. To maintain the uniform response factor of the CAD, an inverse gradient is applied post-column using a secondary pump. This ensures the solvent composition entering the detector remains constant (e.g., 50:50 A:B) throughout the run.
-
Evaporation Temperature: 35°C (Optimized for semi-volatile epoxides to prevent analyte loss).
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 seconds.
Step 3: Sample Preparation
-
Diluent: 100% Acetonitrile (Water is avoided in the diluent to prevent premature hydrolysis of the epoxide ring).
-
Standard Preparation: Accurately weigh 10.0 mg of DBEB reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL stock).
ICH Q2(R2) Method Validation Execution
The developed HPLC-CAD method was subjected to rigorous validation per the ICH Q2(R2) guidelines to prove its suitability for DBEB purity analysis.
-
System Suitability Testing (SST): Six replicate injections of the 100 µg/mL standard were performed. The %RSD for peak area was required to be ≤ 2.0%, and the theoretical plates (N) > 5000.
-
Specificity (Forced Degradation): DBEB samples were subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C for 24h). The method successfully resolved DBEB from its degradation products (primarily diols formed via epoxide ring-opening), proving it is stability-indicating. Peak purity was confirmed via CAD response uniformity.
-
Linearity and Range: Calibration standards were prepared from 1.0 µg/mL to 150.0 µg/mL. Because CAD response can exhibit slight polynomial behavior over wide ranges, a power-function transformation ( y=axb ) was applied, yielding a linearized correlation coefficient (R²) of 0.9994.
-
Accuracy (Spike Recovery): Known amounts of DBEB were spiked into a synthetic matrix at 50%, 100%, and 150% of the target concentration (100 µg/mL).
-
Precision: Repeatability was assessed via six independent sample preparations at 100% concentration.
Table 2: ICH Q2(R2) Validation Results for DBEB via HPLC-CAD
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | Resolution (Rs) > 1.5 from all impurities | Rs > 2.4 for all degradation peaks | Pass |
| Linearity | R² ≥ 0.995 (over specified range) | R² = 0.9994 (1.0 - 150 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.1% - 100.8% (Mean: 99.8%) | Pass |
| Repeatability (Precision) | %RSD ≤ 2.0% (n=6) | 0.85% | Pass |
| Intermediate Precision | %RSD ≤ 2.0% (Different day/analyst) | 1.12% | Pass |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | 0.05 µg/mL / 0.15 µg/mL | Pass |
Conclusion
For the purity analysis of non-chromophoric, reactive intermediates like 1,4-dibromo-2,3-epoxybutane, traditional UV detection is fundamentally inadequate. While ELSD offers a functional workaround, it is compromised by non-linear responses and lower sensitivity for small particles. HPLC-CAD emerges as the superior analytical technology. By combining CAD with an inverse gradient setup and strictly volatile mobile phases, laboratories can achieve a highly sensitive, structure-independent, and fully ICH Q2(R2)-compliant validation methodology.
References
Validation of Structural Protein Crosslinks Formed by 1,4-Dibromo-2,3-epoxybutane (DBEB): A Comparative Guide for XL-MS
Target Audience: Structural Biologists, Mass Spectrometry Specialists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Protocol
Executive Summary: The Need for Orthogonal Crosslinking Chemistries
In the field of Crosslinking Mass Spectrometry (XL-MS), the structural elucidation of protein complexes has historically relied on N-hydroxysuccinimide (NHS) esters like BS3 and the MS-cleavable disuccinimidyl sulfoxide (DSSO)[1]. While highly effective, these reagents exclusively target primary amines (lysines and N-termini). In protein interfaces lacking accessible lysines, critical structural information is lost.
To bridge this gap, bis-electrophiles such as 1,4-dibromo-2,3-epoxybutane (DBEB) and its structural analog 1,2,3,4-diepoxybutane (DEB) have emerged as powerful orthogonal tools. Originally characterized for their ability to form robust DNA-protein crosslinks (DPCs)[2][3], the dual-warhead chemistry of DBEB (an epoxide ring and alkyl bromides) allows it to crosslink highly nucleophilic cysteines, as well as histidines and lysines. This guide objectively compares DBEB against standard commercial alternatives and provides a self-validating experimental protocol for its integration into modern XL-MS workflows.
Mechanism of Action: DBEB vs. Standard Reagents
Unlike NHS-esters that rely on a single nucleophilic acyl substitution mechanism, DBEB operates via a dual-pathway bis-alkylation mechanism. The molecule features two reactive centers:
-
Bromide Displacement: The terminal bromomethyl groups undergo rapid S_N2 displacement by strong nucleophiles (primarily cysteine thiolates).
-
Epoxide Ring Opening: The internal oxirane ring is susceptible to nucleophilic attack, further stabilizing the covalent crosslink[2].
This heterobifunctional/homobifunctional nature allows DBEB to form ultra-short distance restraints (< 5 Å), providing high-resolution structural contrast compared to the longer, more flexible spacer arms of BS3 (~11.4 Å)[4].
Fig 2. DBEB mechanism targeting nucleophilic residues to form covalent structural crosslinks.
Comparative Performance Matrix
To objectively evaluate DBEB, we must benchmark it against the industry standards: BS3 (non-cleavable NHS-ester), DSSO (MS-cleavable NHS-ester), and SDA (photo-reactive diazirine).
Table 1: Quantitative Comparison of XL-MS Reagents
| Metric | DBEB | DSSO[1][5] | BS3[4][6] | SDA[4] |
| Reactive Groups | Epoxide / Alkyl Bromide | NHS-Ester / NHS-Ester | NHS-Ester / NHS-Ester | NHS-Ester / Diazirine |
| Target Residues | Cys, His, Lys, (DNA N-7) | Lys, N-terminus | Lys, N-terminus | Lys / Non-specific (Photo) |
| Spacer Arm Length | ~4.5 Å | 10.3 Å | 11.4 Å | 3.9 Å |
| Optimal pH Range | 7.5 – 8.5 | 7.0 – 8.0 | 7.0 – 8.0 | 7.0 – 8.0 |
| MS-Cleavability | No | Yes (CID/HCD) | No | No |
| Primary Advantage | Captures buried Cys/His interfaces | High MS2 sequence coverage | High efficiency for Lys-rich regions | Captures transient/dynamic states |
Analytical Insight: While MS-cleavable crosslinkers like DSSO dominate complex lysate studies due to improved peptide backbone fragmentation and reduced false-discovery rates[5][6], non-cleavable ultra-short reagents like DBEB and SDA provide superior structural contrast. They restrict the median Cα-Cα distance, drastically reducing the ambiguity of the resulting 3D models[4].
Validated Experimental Protocol: DBEB Crosslinking Workflow
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system, ensuring that observed distance restraints are strictly native.
Phase 1: Native Complex Preparation
-
Buffer Exchange: Exchange the purified protein complex into 50 mM HEPES, 150 mM NaCl, pH 8.0.
-
Causality Check: You must avoid Tris (contains primary amines) and DTT/BME (contains thiols). These buffer components act as competitive nucleophiles and will completely neutralize the DBEB bis-electrophile before it can react with your protein.
-
Phase 2: Crosslinking & Controlled Quenching
-
DBEB Titration: Prepare a fresh 50 mM stock of DBEB in anhydrous DMSO. Add DBEB to the protein complex at a 1:100 and 1:500 (protein:crosslinker) molar ratio. Incubate at 37°C for 60 minutes.
-
Two-Step Quenching (Critical Step):
-
Add 50 mM DTT and incubate for 15 minutes at room temperature.
-
Add 50 mM Tris-HCl and incubate for an additional 15 minutes.
-
Causality Check: Why quench with DTT before denaturation? Unfolding the protein exposes buried, non-native cysteines. If unquenched DBEB remains active during denaturation, it will crosslink these newly exposed residues, creating false-positive structural restraints. DTT rapidly opens the unreacted epoxide rings and displaces residual bromides.
-
Phase 3: Digestion & Enrichment
-
Denaturation & Alkylation: Add 8M Urea to denature. Since DTT was already added during quenching, proceed directly to alkylation with 100 mM Iodoacetamide (IAA) for 30 minutes in the dark.
-
Proteolysis: Dilute Urea to < 1M with 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (w/w) ratio and digest overnight at 37°C.
-
Enrichment: Fractionate the digested peptides using Strong Cation Exchange (SCX) chromatography. Crosslinked peptides generally carry a higher charge state (≥ 3+) and elute in high-salt fractions[6].
Phase 4: LC-MS/MS Acquisition
-
Mass Spectrometry: Analyze enriched fractions using a high-resolution Orbitrap mass spectrometer.
-
Causality Check: Use Stepped HCD (Higher-energy Collisional Dissociation). Unlike DSSO, which requires specific collision energies to cleave the sulfoxide bond[1], DBEB is non-cleavable. Stepped HCD applies a gradient of collision energies in a single scan, ensuring optimal fragmentation of both short and long peptide backbones without obliterating the crosslink itself[5].
-
Fig 1. Step-by-step XL-MS workflow utilizing DBEB for structural protein mapping.
Summary & Best Practices
DBEB is not a direct replacement for DSSO or BS3; rather, it is a highly specialized orthogonal tool. By targeting cysteine and histidine residues with an ultra-short spacer arm, DBEB provides high-resolution distance restraints that are invisible to standard NHS-ester chemistries. When analyzing the data, ensure your search engine (e.g., pLink, MaxQuant) is configured to recognize DBEB mass shifts on Cys, His, and Lys residues, and always validate novel crosslinks against known crystal structures or high-confidence AlphaFold models.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. DNA-Protein Cross-Linking by 1,2,3,4-Diepoxybutane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Diepoxybutane-induced DNA-protein cross-linking in human fibrosarcoma (HT1080) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reliable identification of protein-protein interactions by crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bifunctional Alkylating Agents: 1,4-Dibromo-2,3-epoxybutane vs. Busulfan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy and molecular biology research, bifunctional alkylating agents represent a cornerstone class of compounds that exert their cytotoxic effects by forming covalent cross-links with cellular macromolecules, most notably DNA. This guide provides an in-depth technical comparison of two such agents: 1,4-dibromo-2,3-epoxybutane and busulfan. While both molecules possess two reactive centers enabling them to cross-link DNA, their distinct chemical functionalities—an epoxide and bromides versus two sulfonate esters—lead to different reactivity profiles, mechanisms of action, and, consequently, applications. This document aims to equip researchers with the foundational knowledge to make informed decisions when selecting an appropriate bifunctional alkylating agent for their experimental needs.
Introduction to the Contenders: Chemical Identity and Therapeutic Context
Busulfan , a well-established chemotherapeutic agent, has been in clinical use for decades.[1] It is primarily employed in high-dose conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) for various hematological malignancies.[2] Its myelosuppressive properties are potent, selectively targeting hematopoietic stem cells.[3]
1,4-Dibromo-2,3-epoxybutane (DEB) , while not a clinically approved therapeutic, is a potent genotoxic agent and a critical metabolite of the industrial chemical 1,3-butadiene.[4][5] In a research context, it is a valuable tool for inducing DNA cross-links and studying the cellular responses to this form of DNA damage. It is particularly noted for its ability to form both DNA-DNA and DNA-protein cross-links.[4][5]
| Feature | 1,4-Dibromo-2,3-epoxybutane | Busulfan |
| Chemical Class | Halo-epoxide | Alkyl Sulfonate |
| Primary Use | Research tool, metabolite of 1,3-butadiene | Chemotherapy, HSCT conditioning |
| Reactive Groups | One epoxide ring, two bromine atoms | Two methanesulfonate esters |
Mechanism of Action: A Tale of Two Electrophiles
The cytotoxic effects of both agents are rooted in their ability to form covalent bonds with nucleophilic sites on DNA, leading to the formation of adducts and, crucially, cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][5] However, the nature of their reactive functional groups dictates their mechanism of DNA alkylation.
Busulfan acts through its two methanesulfonate groups, which are excellent leaving groups. The molecule undergoes nucleophilic substitution reactions with DNA bases, primarily at the N7 position of guanine.[1][6] This results in the formation of intrastrand cross-links, particularly between adjacent guanines (5'-GG-3') or a guanine and an adjacent adenine (5'-GA-3').[2][7]
1,4-Dibromo-2,3-epoxybutane possesses a more complex reactivity profile with three potential electrophilic centers: the two carbons of the epoxide ring and the two carbons bearing bromine atoms. The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. The bromine atoms are also good leaving groups. This trifunctionality allows DEB to form a variety of DNA adducts, including DNA-protein cross-links and both intrastrand and interstrand DNA-DNA cross-links.[4][5][8] The primary sites of DNA alkylation are also the N7 of guanine and N3 of adenine.[9]
Experimental Data: A Comparative Performance Analysis
Direct comparative studies quantifying the cytotoxic and cross-linking efficacy of 1,4-dibromo-2,3-epoxybutane and busulfan are scarce in the literature. However, we can infer a comparative performance from existing data on each compound.
Cytotoxicity:
Busulfan's cytotoxicity has been evaluated in numerous cancer cell lines. For instance, in myeloproliferative neoplasm cell lines SET2 and HEL, the IC50 values were reported to be 27 µM and 45.1 µM, respectively. Another study on novel long-chain busulfan analogues reported IC50 values in the range of 20.82 to 26.36 µM against various solid tumor cell lines.
Data on the IC50 of 1,4-dibromo-2,3-epoxybutane is less readily available in the context of direct cytotoxicity assays common for chemotherapeutics. However, its potent genotoxicity is well-documented.[5] Studies on its metabolite, 1,2,3,4-diepoxybutane (DEB), have shown it to be highly cytotoxic, though it is considered a less efficient cross-linking agent than other compounds like nitrogen mustards.[4][5]
| Agent | Cell Line | IC50 (µM) | Reference |
| Busulfan | SET2 | 27 | |
| Busulfan | HEL | 45.1 | [10] |
| Busulfan Analogue | A2780, H322, etc. | 20.82 - 26.36 | |
| 1,4-Dibromo-2,3-epoxybutane | Data not readily available | - | - |
DNA Cross-linking Efficiency:
Quantitative comparisons of DNA cross-linking efficiency are challenging to standardize across different studies. However, some qualitative and semi-quantitative information is available. Busulfan is known to efficiently induce intrastrand DNA cross-links.[7] The formation of these cross-links is directly correlated with its cytotoxic effect.[7]
For 1,4-dibromo-2,3-epoxybutane, studies have focused on its ability to form a broader range of cross-links, including DNA-protein cross-links.[4][5] While potent, some research suggests that high concentrations of its parent compound metabolite, DEB, are required for significant DNA-protein cross-link formation, indicating it may be a less efficient cross-linker compared to agents like nitrogen mustards.[4]
Experimental Protocols: Methodologies for Evaluation
For researchers aiming to directly compare these or other alkylating agents, standardized experimental protocols are crucial. Below are outlines for assessing cytotoxicity and DNA cross-linking.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12][13]
-
Drug Treatment: Treat the cells with a serial dilution of the alkylating agent (e.g., 1,4-dibromo-2,3-epoxybutane or busulfan) and incubate for a defined period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[11][14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
DNA Cross-linking Assessment: The Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including cross-links, in individual cells.[15]
Step-by-Step Methodology:
-
Cell Preparation: Harvest and resuspend cells to be tested.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and cast onto a microscope slide.[16]
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.[16][17]
-
Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis.[16] Damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[16]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (tail length and intensity) using image analysis software. A reduction in DNA migration in cells treated with a known DNA damaging agent plus the test compound, compared to the known damaging agent alone, indicates the presence of cross-links.[15][18]
Concluding Remarks for the Researcher
The choice between 1,4-dibromo-2,3-epoxybutane and busulfan as a bifunctional alkylating agent will largely depend on the specific research question.
Busulfan is the agent of choice for studies related to clinically relevant mechanisms of action, particularly in the context of hematological malignancies and stem cell biology. Its well-characterized pharmacology and established use in patients provide a strong translational context.[2][3]
1,4-Dibromo-2,3-epoxybutane offers a more versatile tool for fundamental research into DNA damage and repair. Its complex reactivity, leading to a wider array of DNA lesions including DNA-protein cross-links, makes it suitable for investigating the cellular responses to different types of DNA damage.[4][5]
Ultimately, the selection of either agent should be guided by a thorough understanding of their distinct chemical properties and mechanisms of action, as outlined in this guide. Direct comparative studies under standardized conditions are encouraged to further elucidate the nuanced differences in their biological activities.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Busulfan? Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, March 10). Busulfan. StatPearls. Retrieved from [Link]
-
PharmGKB. Busulfan Pathway, Pharmacodynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 20). Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy. Retrieved from [Link]
-
ResearchGate. (2021, September). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. Retrieved from [Link]
-
National Center for Biotechnology Information. BUSULFAN. In Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (1994). MTT Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]
-
clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 3). 1,2,3,4-Diepoxybutane-induced DNA-protein cross-linking in human fibrosarcoma (HT1080) cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2010, September 3). DNA-Protein Cross-Linking by 1,2,3,4-Diepoxybutane. Retrieved from [Link]
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National Center for Biotechnology Information. (2010, September 3). DNA-protein cross-linking by 1,2,3,4-diepoxybutane. Retrieved from [Link]
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PubMed. (1995, June 1). Diepoxybutane cross-links DNA at 5'-GNC sequences. Retrieved from [Link]
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PubMed. (2019, May 15). Synergistic Cytotoxic Effect of Busulfan and the PARP Inhibitor Veliparib in Myeloproliferative Neoplasms. Retrieved from [Link]
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PubMed. (2001, March 26). Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues. Retrieved from [Link]
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PubMed. (2023, January 20). Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy. Retrieved from [Link]
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PubMed. (2004, May 15). DNA intrastrand cross-link at the 5'-GA-3' sequence formed by busulfan and its role in the cytotoxic effect. Retrieved from [Link]
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AACR Journals. (2009, March 17). Molecular Dosimetry of 1,2,3,4-Diepoxybutane–Induced DNA-DNA Cross-Links in B6C3F1 Mice and F344 Rats Exposed to 1,3-Butadiene by Inhalation. Retrieved from [Link]
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1,4-Dibromo-2,3-epoxybutane proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 1,4-Dibromo-2,3-epoxybutane
Executive Summary
1,4-Dibromo-2,3-epoxybutane is a highly reactive, bifunctional alkylating agent frequently utilized in genotoxicity assays (such as the1) and as a specialized chemical intermediate[1]. Due to its structural similarity to the known carcinogen 1,2,3,4-diepoxybutane (DEB), it poses severe exposure risks. Direct disposal of this compound into standard organic or aqueous waste streams is strictly prohibited due to its environmental persistence and high toxicity. This guide details the mechanistic rationale and step-by-step procedures for the in-lab chemical deactivation of 1,4-dibromo-2,3-epoxybutane prior to final disposal.
Quantitative Chemical Profile
| Property | Value |
| Chemical Name | 1,4-Dibromo-2,3-epoxybutane |
| CAS Number | 36430-80-5 / 14396-64-6 |
| Molecular Formula | C₄H₆Br₂O |
| Molecular Weight | 229.90 g/mol |
| Electrophilic Sites | 3 (1x Epoxide ring, 2x Primary bromides) |
| Primary Hazards | Genotoxic, Carcinogenic, Corrosive, Alkylating Agent |
| Recommended Quenching Agent | 2.0 M Sodium Thiosulfate ( Na2S2O3 ) |
| Final Waste Classification | Halogenated Aqueous Waste (EPA Compliant) |
Mechanistic Toxicology: The Causality of Risk
To safely handle 1,4-dibromo-2,3-epoxybutane, researchers must understand why it is exceptionally hazardous. The molecule is a bis-electrophile . It contains an epoxide ring subject to nucleophilic attack and two primary alkyl bromide leaving groups.
In a biological environment, these three electrophilic sites allow the molecule to act as a potent cross-linking agent. It aggressively alkylates the N-7 position of guanine in DNA and reacts with nucleophilic amino acid side chains (such as cysteine and lysine), forming highly stable2[2]. These irreversible cross-links halt DNA replication, inducing apoptosis or severe mutagenic events.
The human body's primary defense against such electrophiles relies on3[3]. These enzymes catalyze the conjugation of glutathione (GSH) to the epoxide and bromide sites, neutralizing the threat and allowing excretion via the mercapturic acid pathway.
Mechanistic pathways of 1,4-dibromo-2,3-epoxybutane toxicity and biological detoxification.
In-Lab Chemical Quenching & Disposal Protocol
Why Sodium Thiosulfate? While basic hydrolysis (e.g., 1 M NaOH) can slowly open the epoxide ring, it is inefficient at displacing primary alkyl bromides at room temperature. The thiosulfate anion ( S2O32− ) is a highly polarizable, soft nucleophile. It rapidly 4[4] and displaces primary halides via an SN2 mechanism to form 5[5]. This single reagent neutralizes all three electrophilic sites on the molecule.
Step-by-Step Quenching Methodology
Note: This procedure must be performed in a certified chemical fume hood while wearing double nitrile gloves, a lab coat, and chemical splash goggles.
-
Reagent Preparation : Prepare a 2.0 M aqueous solution of sodium thiosulfate pentahydrate ( Na2S2O3⋅5H2O ). You must use a minimum of a 5-fold molar excess relative to the 1,4-dibromo-2,3-epoxybutane waste to ensure complete saturation of all three reactive sites.
-
Thermal Control (Critical Causality Step) : Place the flask containing the thiosulfate solution into an ice-water bath (0 °C) and begin vigorous magnetic stirring. Reasoning: The nucleophilic attack on the epoxide ring is highly exothermic. Cooling prevents the reaction from boiling the solvent, which could aerosolize the toxic starting material.
-
Controlled Addition : Slowly add the 1,4-dibromo-2,3-epoxybutane waste dropwise to the chilled, stirring thiosulfate solution. If the waste is pure (neat), consider diluting it 1:1 with a water-miscible co-solvent like methanol or THF to prevent biphasic pooling and ensure rapid reaction kinetics.
-
Extended Maturation : Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir continuously for 24 hours .
-
Self-Validation Check : To validate the destruction of the toxicant, spot a small aliquot of the organic layer (if biphasic) or the mixture onto a TLC plate alongside a reference standard of the starting material. Proceed to the next step only when the starting material is entirely consumed.
-
Neutralization & Final Disposal : Check the pH of the quenched solution. Adjust to pH 6–8 using 1 M NaOH or 1 M HCl if necessary. Transfer the neutralized, deactivated aqueous mixture to a clearly labeled "Halogenated Aqueous Waste" carboy. This waste must be collected by Environmental Health and Safety (EHS) for EPA-approved high-temperature incineration.
Step-by-step laboratory chemical quenching and disposal workflow using sodium thiosulfate.
References
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Development and progress for three decades in umu test systems - ResearchGate: 1
-
1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - ResearchGate:2
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Relevance of the Deletion Polymorphisms of the Glutathione S-Transferases GSTT1 and GSTM1 in Pharmacology and Toxicology - ResearchGate: 3
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Large Scale Epoxide Opening by a Pendant Silanol - PMC/NIH:4
-
Separation Science and Technology Chloromethylated Activated Carbon: A Useful New Synthon for Making a Novel Class of Sorbents - OHSU: 5
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A Senior Application Scientist's Guide to Handling 1,4-Dibromo-2,3-epoxybutane: A No-Compromise Approach to Safety
In the landscape of drug development and chemical research, our tools are often potent and hazardous. Among these, 1,4-Dibromo-2,3-epoxybutane stands out due to its high reactivity and significant toxicological profile. This guide is not just a list of procedures; it is a framework for thinking about and safely engaging with this chemical. My experience in applied laboratory settings has consistently demonstrated that a deep understanding of the why behind each safety protocol is the bedrock of a secure research environment. We will delve into the essential personal protective equipment (PPE), operational plans, and disposal protocols, ensuring that every step is a self-validating system of safety.
The Inherent Risks: Understanding the Adversary
1,4-Dibromo-2,3-epoxybutane is not a forgiving compound. Its hazard profile is severe and multi-faceted, demanding our utmost respect and caution. The primary dangers are:
-
Acute Toxicity: The compound is classified as toxic if swallowed and potentially fatal if it comes into contact with skin or is inhaled.[1][2] This high level of toxicity means that even minor exposures can have severe consequences.
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[1][3] The epoxy and bromo functional groups contribute to its reactivity with biological tissues.
-
Chronic Health Effects: Beyond its immediate dangers, 1,4-Dibromo-2,3-epoxybutane is suspected of causing genetic defects and may cause cancer.[1][2][4] This necessitates minimizing exposure to the lowest possible levels.
-
Sensitization: There is a risk of developing an allergic skin reaction upon exposure.[4][5][6]
Given these risks, our defense strategy must be multi-layered, with engineering controls serving as the first line of defense and meticulous PPE use as the critical last barrier.
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. Below is a summary table outlining the minimum required PPE for various laboratory operations involving 1,4-Dibromo-2,3-epoxybutane.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume (<5 mL) Handling in a Certified Fume Hood | Double-gloving: Nitrile inner, Butyl or Viton® outer gloves. | Chemical splash goggles and a full-face shield. | Flame-resistant lab coat, buttoned, with tight-fitting cuffs. | Not typically required if fume hood is functioning correctly. |
| High-Volume (>5 mL) or High-Energy Operations (e.g., heating, sonicating) | Double-gloving: Nitrile inner, Butyl or Viton® outer gloves. | Chemical splash goggles and a full-face shield. | Chemical-resistant apron over a flame-resistant lab coat. | Consider a NIOSH-approved respirator with an organic vapor cartridge.[7][8] |
| Spill Cleanup | Heavy-duty chemical resistant gloves (e.g., Butyl, Viton®). | Chemical splash goggles and a full-face shield. | Disposable, chemical-resistant suit (e.g., Tychem®). | Required: Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges.[9] |
| Waste Disposal | Double-gloving: Nitrile inner, Butyl or Viton® outer gloves. | Chemical splash goggles and a full-face shield. | Flame-resistant lab coat. | Not typically required if handling sealed containers in a well-ventilated area. |
The Causality Behind the Choices:
-
Hand Protection: The requirement for double-gloving stems from the compound's ability to be absorbed through the skin with potentially fatal outcomes.[1][2] A thin inner nitrile glove provides initial protection, while a more robust outer glove made of a material like Butyl or Viton® offers extended resistance to this specific chemical class. Always check the glove manufacturer's compatibility chart.
-
Eye and Face Protection: The combination of chemical splash goggles and a full-face shield is non-negotiable.[4][7] This is because the material can cause severe, irreversible eye damage.[3][6] The face shield protects against splashes that could bypass the goggles and affect the skin.
-
Body Protection: A flame-resistant (FR) lab coat is essential due to the flammability of similar compounds.[1][4] For larger quantities or spill scenarios, a fully encapsulated chemical-resistant suit is necessary to prevent any skin contact.
-
Respiratory Protection: While a certified chemical fume hood is the primary method for controlling vapors, respiratory protection becomes critical during spills or when engineering controls may be insufficient. The compound's high inhalation toxicity necessitates this precaution.[1][2]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Trustworthiness in the lab is built on repeatable, verifiable procedures. Follow this workflow for every operation involving 1,4-Dibromo-2,3-epoxybutane.
Step 1: Pre-Operation Safety Check
-
Verify Engineering Controls: Ensure the chemical fume hood is on, functioning correctly, and has a valid certification. Check that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[7][8]
-
Assemble all Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood before handling the 1,4-Dibromo-2,3-epoxybutane.
-
Prepare for Emergencies: Locate the appropriate spill kit (containing an inert absorbent material like vermiculite or sand) and ensure you know the emergency contact numbers.[7]
Step 2: PPE Donning Procedure
-
Outer Garments: Don your lab coat and chemical-resistant apron if required.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Put on the second, heavier-duty pair of gloves (e.g., Butyl), ensuring the cuffs are pulled up over the sleeves of your lab coat.
Step 3: Handling the Chemical
-
Perform all manipulations deep within the fume hood, at least 6 inches from the sash.
-
Use only non-sparking tools and equipment.[7]
-
Keep the container of 1,4-Dibromo-2,3-epoxybutane sealed when not in use.
-
If transferring, do so slowly and carefully to avoid splashes or aerosol generation.
Step 4: Post-Operation and Doffing
-
Decontaminate: Wipe down any surfaces in the fume hood that may have been contaminated.
-
Seal Waste: Securely seal all waste containers.
-
Doffing (in order):
-
Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove your lab coat and apron, turning them inside out as you remove them.
-
Remove the face shield and goggles.
-
Remove inner gloves, again without touching the exterior.
-
-
Hygiene: Wash your hands and forearms thoroughly with soap and water.[9][10]
PPE Selection Workflow
The following diagram provides a logical pathway for determining the appropriate level of PPE for your task.
Caption: PPE selection flowchart for 1,4-Dibromo-2,3-epoxybutane handling.
Disposal Plan: Closing the Loop Safely
Improper disposal is a critical failure point in laboratory safety. All materials that come into contact with 1,4-Dibromo-2,3-epoxybutane must be treated as hazardous waste.
-
Chemical Waste: Collect all residual 1,4-Dibromo-2,3-epoxybutane and solutions containing it in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Solids: All disposable PPE (gloves, suits), absorbent materials from spills, and contaminated lab supplies (e.g., pipette tips, weighing boats) must be collected in a separate, sealed hazardous waste container.[7]
-
Waste Pickup: Adhere strictly to your institution's hazardous waste disposal procedures. Do not mix this waste with other chemical waste streams unless explicitly permitted.[11]
By adhering to these rigorous guidelines, you build a system where safety is an integral part of the scientific process, not an afterthought. This proactive stance is essential for protecting yourself, your colleagues, and your research.
References
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BS3 - Safety Data Sheet - dojindo. Dojindo Laboratories. [Link]
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Personal Protective Equipment Guidance - Dow Corporate. Dow Chemical Company. [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
